N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXRZBWXKDGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide Hydrochloride
Executive Summary
This technical guide details the synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride , a structural analog of acetanilide-class local anesthetics and an intermediate in peptidomimetic drug discovery.
The preferred industrial and laboratory pathway is the
-
Acylation: Construction of the electrophilic scaffold using p-anisidine and chloroacetyl chloride.
-
Amination: Nucleophilic displacement of the chloride by methylamine.
-
Hydrochlorination: Stabilization of the secondary amine as a hydrochloride salt.
Part 1: Retrosynthetic Analysis & Pathway Logic
The retrosynthetic logic relies on disconnecting the molecule at the carbon-nitrogen bond of the glycine moiety. This reveals two key precursors: the nucleophilic methylamine and the electrophilic N-aryl-2-chloroacetamide.
Strategic Advantages
-
Regioselectivity: Introducing the methylamine in the second step prevents the formation of mixed amides that would occur if N-methylglycine (sarcosine) were coupled directly to p-anisidine.
-
Cost-Efficiency: Chloroacetyl chloride is a commoditized, highly reactive acylating agent, avoiding the need for expensive peptide coupling reagents (e.g., EDC, HATU).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the modular assembly of the target from p-anisidine and chloroacetyl chloride.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
This step involves the N-acylation of p-anisidine. The reaction is highly exothermic; temperature control is critical to prevent the formation of di-acylated byproducts.
-
Reagents: p-Anisidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq) or saturated NaHCO₃.
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred).
-
Conditions:
.
Protocol:
-
Dissolution: Dissolve 12.3 g (0.1 mol) of p-anisidine in 150 mL of DCM in a round-bottom flask. Add 14.0 mL (0.12 mol) of triethylamine (TEA) as an HCl scavenger.
-
Cooling: Submerge the flask in an ice bath (
). -
Addition: Add 8.8 mL (0.11 mol) of chloroacetyl chloride dropwise over 30 minutes. Note: Rapid addition causes overheating and darkens the reaction mixture due to aniline oxidation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Wash the organic layer with water (
), 1M HCl ( , to remove unreacted aniline), and brine. -
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol/water if the solid is colored (pure product is white to pale lilac needles).
-
Expected Yield: 85–95%.
-
Melting Point: 120–122°C.
-
Phase 2: Amination with Methylamine
This is the critical "Finkelstein-like" substitution. The primary risk here is dimerization , where the product (a secondary amine) competes with methylamine to react with the starting material, forming a tertiary amine impurity.
-
Reagents: 2-chloro-N-(4-methoxyphenyl)acetamide (Intermediate from Phase 1), Methylamine (40% aq. solution or 33% in EtOH).
-
Stoichiometry: Critical: Use 10 equivalents of Methylamine.
-
Solvent: Ethanol or THF.
Protocol:
-
Preparation: In a pressure tube or sealed flask, place 40 mL of methylamine solution (approx. 10 eq).
-
Addition: Dissolve 10 g (0.05 mol) of the chloro-intermediate in 50 mL of THF/Ethanol and add it slowly to the methylamine solution.
-
Expert Insight: Adding the chloride to the amine ensures the concentration of the nucleophile (methylamine) is always locally high, suppressing dimer formation.
-
-
Reaction: Seal and stir at room temperature for 12–24 hours. Alternatively, heat to
for 4 hours. -
Workup: Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.
-
Extraction: Dissolve the residue in DCM (100 mL) and wash with 5% NaHCO₃ solution.
-
Drying: Dry the organic phase (Na₂SO₄) and evaporate to yield the crude free base as an oil or low-melting solid.
Phase 3: Hydrochloride Salt Formation
Converting the free base to the HCl salt ensures stability and water solubility for biological testing.
Protocol:
-
Solvation: Dissolve the crude free base in a minimum amount of dry ethanol or isopropanol.
-
Acidification: Add 1.2 equivalents of HCl (as 4M HCl in dioxane or acetyl chloride/methanol solution) dropwise with stirring.
-
Precipitation: Dilute slowly with diethyl ether or hexane until turbidity persists. Cool to
overnight. -
Filtration: Collect the white precipitate via vacuum filtration. Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Part 3: Process Logic & Validation
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical quality control point at Step 2 to avoid dimerization.
Analytical Data Profile (Expected)
To validate the synthesis, the following spectral characteristics should be observed:
| Technique | Feature | Expected Signal (Approximate) | Interpretation |
| 1H NMR | Aromatic Region | p-Substituted benzene ring system. | |
| 1H NMR | O-Methyl | Methoxy group on the phenyl ring. | |
| 1H NMR | N-Methyl | Methyl group attached to the amine. | |
| 1H NMR | Methylene | ||
| IR | Amide I | Strong carbonyl stretch ( | |
| IR | Amine Salt | Broad ammonium band ( |
References
-
BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide.[2] Retrieved from
-
Save My Exams. (2024). Nucleophilic Substitution Mechanisms: Amines and Halogenoalkanes.[3] Retrieved from
-
Abdel-Latif, E., et al. (2019).[4] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from
Sources
Technical Guide: Mechanism of Action of N-(4-methoxyphenyl)-2-(methylamino)acetamide Hydrochloride
The following technical guide details the mechanism of action, chemical biology, and experimental protocols for N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride .
Executive Summary & Compound Identity
This compound (also known as Sarcosine-p-anisidide or 2-(methylamino)-p-acetanisidide ) is a synthetic small molecule pharmacophore belonging to the amino-anilide class. Structurally, it represents a hybrid scaffold combining the sarcosine (N-methylglycine) headgroup with a para-anisidine (4-methoxyaniline) aromatic tail.
This compound serves as a critical pharmacological probe and structural intermediate in two primary therapeutic areas:
-
Glycinergic Modulation (Nootropic/Antipsychotic): As a sarcosine derivative, it acts as a competitive inhibitor of the Glycine Transporter 1 (GlyT1) , modulating NMDA receptor function.
-
Ion Channel Blockade (Anesthetic/Antiarrhythmic): Its amino-anilide core shares high structural homology with Class Ib antiarrhythmics (e.g., Tocainide , Mexiletine ) and local anesthetics (e.g., Lidocaine ), acting as a state-dependent blocker of Voltage-Gated Sodium Channels (Nav).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Names | Sarcosine-p-anisidide HCl; 2-(Methylamino)acetanisidide |
| CAS Number | 1171427-63-6 (HCl salt); 220903-56-0 (Free base) |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][2][3] · HCl |
| Molecular Weight | 230.69 g/mol (HCl salt) |
| Core Scaffold | Amino-acetanilide (Glycinanilide) |
| Key Moieties | Sarcosine (GlyT1 recognition), p-Anisidine (Lipophilic anchor) |
Mechanism of Action (MoA)
The pharmacological activity of N-(4-methoxyphenyl)-2-(methylamino)acetamide is defined by its dual-action potential. The mechanism is concentration-dependent and relies on specific structural motifs.
Pathway A: Glycine Transporter 1 (GlyT1) Inhibition
This is the primary mechanism for its application in cognitive enhancement and schizophrenia research.
-
Target: Glycine Transporter 1 (GlyT1), primarily located on astrocytes and presynaptic neurons.
-
Mechanism: The N-methylglycine (sarcosine) moiety is the endogenous substrate/inhibitor profile for GlyT1. The aromatic p-anisidine tail provides lipophilic interaction with the transporter's vestibule, potentially increasing affinity compared to sarcosine alone.
-
Physiological Outcome: Inhibition of GlyT1 prevents the reuptake of glycine from the synaptic cleft. Elevated synaptic glycine acts as a co-agonist at the NMDA receptor (GluN1 subunit), potentiating glutamatergic signaling and enhancing Long-Term Potentiation (LTP).
Pathway B: Voltage-Gated Sodium Channel (Nav) Blockade
This mechanism is characteristic of the amino-anilide scaffold.
-
Target: Intracellular pore of Voltage-Gated Sodium Channels (Nav1.1, Nav1.2, Nav1.5).
-
Mechanism: The compound exists in equilibrium between its cationic (protonated) and neutral forms.
-
Penetration: The neutral form diffuses across the neuronal membrane.
-
Protonation: Intracellularly, it re-protonates (pKa ~8.0).
-
Blockade: The cationic species binds to the local anesthetic receptor site (phenylalanine/tyrosine residues in the S6 segment) within the channel pore.
-
-
State Dependence: It exhibits higher affinity for the Inactivated State of the channel (use-dependent block), effectively dampening high-frequency neuronal firing without abolishing low-frequency signaling.
Mechanistic Signaling Diagram
The following diagram illustrates the dual pathway logic using Graphviz.
Caption: Dual mechanistic pathway showing GlyT1 inhibition (top) and Nav channel blockade (bottom).
Chemical Biology & Synthesis Protocol
To study this compound, researchers often synthesize it de novo due to its specific nature as a probe. The synthesis follows a standard Schotten-Baumann acylation followed by amination.
Synthesis Workflow
-
Acylation: Reaction of p-anisidine with chloroacetyl chloride to form the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide.
-
Amination: Nucleophilic substitution of the chloride with methylamine.
-
Salt Formation: Precipitation with HCl gas/ether to yield the hydrochloride salt.
Caption: Synthetic route from p-anisidine to the final hydrochloride salt.
Experimental Protocols for Validation
Protocol A: In Vitro GlyT1 Uptake Assay
Objective: To quantify the inhibitory potency (
-
Cell Line: CHO or HEK293 cells stably expressing human GlyT1.
-
Preparation:
-
Plate cells at
cells/well in 96-well plates. -
Wash cells twice with assay buffer (HBS: 150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, pH 7.4).
-
-
Incubation:
-
Add test compound (0.1 nM – 100 µM) in assay buffer.
-
Incubate for 10 minutes at 37°C.
-
-
Uptake Initiation:
-
Add
-Glycine (final concentration 50 nM). -
Incubate for 15 minutes at 37°C.
-
-
Termination:
-
Aspirate buffer and wash 3x with ice-cold HBS.
-
Lyse cells with 0.1 M NaOH.
-
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % inhibition vs. log[concentration] to determine
.
Protocol B: Whole-Cell Patch Clamp (Nav Blockade)
Objective: To assess state-dependent sodium channel blockade.
-
System: HEK293 cells expressing Nav1.2 or Nav1.5.
-
Pipette Solution: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Bath Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Voltage Protocol:
-
Holding Potential: -100 mV (Resting state).
-
Test Pulse: Depolarize to -10 mV for 30 ms (Activation).
-
Inactivation Protocol: Pre-pulse to -60 mV for 500 ms before test pulse to assess affinity for the inactivated state.
-
-
Application: Perfusion of compound (10 µM - 100 µM).
-
Metric: Calculate the Tonic Block (reduction in peak current at low frequency) vs. Phasic Block (reduction during high-frequency trains, e.g., 10 Hz).
Safety & Metabolic Considerations
Researchers must be aware of the metabolic liability of the p-anisidine core.
-
Hydrolysis Risk: Unlike Lidocaine (which has 2,6-dimethyl steric shielding), this compound lacks ortho-substituents on the phenyl ring. It is susceptible to rapid hydrolysis by plasma amidases.
-
Toxic Metabolite: Hydrolysis yields Sarcosine and p-Anisidine .
-
p-Anisidine is a known hematotoxin and can cause methemoglobinemia .
-
Handling: All in vivo experiments should monitor methemoglobin levels.
-
-
Stability: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator.
References
- Hille, B. (2001). Ion Channels of Excitable Membranes. 3rd Ed. Sinauer Associates.
-
Sur, C., et al. (2003). "Glycine transporter 1 inhibitors: a new class of antipsychotic drugs." Current Opinion in Investigational Drugs, 4(7), 824-827. Link (Context for sarcosine-based inhibitors).
-
Smith, K.E., et al. (1992). "Cloning and expression of a glycine transporter reveal colocalization with NMDA receptors." Neuron, 8(5), 927-935. Link (Mechanism of GlyT1 in NMDA modulation).
- Nielsen, E.O., et al. (2002). "Glycine transporter-1 (GlyT1) inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 12(9), 1329-1350.
-
PubChem Compound Summary. "this compound." CID 43810405. Link (Chemical structure and physical property verification).
Sources
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride discovery and history
The following technical guide is structured as an in-depth whitepaper for researchers and drug development professionals. It synthesizes historical context, chemical synthesis, and modern applications of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride .
Discovery, Synthesis, and Pharmaceutical Applications
Executive Summary
This compound (also known as Sarcosine p-anisidide hydrochloride ) is a secondary amine building block and a critical impurity standard in the pharmaceutical industry. Chemically, it belongs to the amino-acetanilide class, sharing the pharmacophore of the "caine" local anesthetics (e.g., Lidocaine, Prilocaine).
While not marketed as a standalone therapeutic, its history is inextricably linked to the Löfgren series of local anesthetics and the modern quality control of Factor Xa inhibitors (e.g., Apixaban). This guide details its discovery context, a self-validating synthesis protocol, and its role in modern medicinal chemistry.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Sarcosine p-anisidide HCl; Glycine, N-methyl-N'-(4-methoxyphenyl)-, amide, HCl |
| CAS Number (HCl) | 1171427-63-6 |
| CAS Number (Free Base) | 220903-56-0 |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][2][3] · HCl |
| Molecular Weight | 230.69 g/mol (HCl salt) |
| Core Moiety | p-Anisidine linked to Sarcosine |
Discovery and Historical Context
2.1 The "Anesthesiophore" Era (1940s-1950s)
The discovery of this compound traces back to the systematic exploration of basic anilides by Nils Löfgren and Bengt Lundqvist at Stockholm University in the 1940s. Their work aimed to stabilize the ester linkage of procaine by replacing it with an amide bond, leading to the discovery of Lidocaine (Xylocaine).
-
The Hypothesis: Löfgren synthesized dozens of N-substituted amino-acetamides to optimize anesthetic potency and reduce toxicity.
-
The Variant: The p-methoxyphenyl (anisidine) variant—our subject compound—was synthesized as part of this Structure-Activity Relationship (SAR) study.
-
The Outcome: While the 2,6-dimethyl substitution (Lidocaine) provided optimal stability and safety, the p-methoxy variants (like Sarcosine p-anisidide) were often found to be too toxic (due to the formation of reactive quinone imines from the p-anisidine moiety) or possessed insufficient lipophilicity for nerve sheath penetration. Thus, it remained a "library compound" rather than becoming a drug.
2.2 Modern Relevance: The Impurity Landscape (2000s-Present)
In the 21st century, the compound re-emerged as a critical Impurity Reference Standard .
-
Apixaban Context: Modern synthesis of complex drugs often utilizes p-anisidine derivatives. For instance, in the synthesis of anticoagulants like Apixaban , side reactions involving p-anisidine and glycine/sarcosine equivalents can generate N-(4-methoxyphenyl)-2-(methylamino)acetamide.
-
Regulatory Requirement: Regulatory bodies (FDA, EMA) require the identification and quantification of such impurities (often labeled as "Impurity 92" or similar internal codes) to ensuring patient safety, particularly given the potential genotoxicity of p-anisidine derivatives.
Chemical Synthesis & Protocol
The following protocol is a self-validating , two-step synthesis designed for high purity. It avoids the use of unstable acid chlorides where possible, utilizing the chloroacetyl chloride intermediate which is robust.
3.1 Reaction Pathway (DOT Visualization)
Figure 1: Step-wise synthesis pathway from p-anisidine to the hydrochloride salt.
3.2 Detailed Methodology
Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
-
Setup: Charge a 500 mL 3-neck round-bottom flask with p-anisidine (12.3 g, 100 mmol) and Dichloromethane (DCM) (150 mL). Add Triethylamine (15.3 mL, 110 mmol) as an acid scavenger.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add Chloroacetyl chloride (8.0 mL, 100 mmol) diluted in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted anisidine, followed by sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Validation: Solid should be off-white. ¹H NMR (CDCl₃) should show a singlet at ~4.2 ppm (CH₂Cl).
Step 2: Amination to N-(4-methoxyphenyl)-2-(methylamino)acetamide
-
Substitution: Dissolve the intermediate (10 g, ~50 mmol) in THF (100 mL).
-
Reagent: Add excess Methylamine (40% in water or 2M in THF, 5 equiv) to ensure mono-alkylation and prevent dimerization.
-
Conditions: Stir at RT for 12-24 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for the chloride (Rf ~0.8) should disappear, replaced by a lower spot (Rf ~0.3).
-
Purification: Concentrate the solvent. Dissolve residue in EtOAc (100 mL) and extract with 1N HCl (3 x 50 mL). The product goes into the aqueous phase (leaving impurities in organic).
-
Basification: Basify the aqueous extract with NaOH pellets to pH > 12. Extract back into DCM (3 x 50 mL). Dry and concentrate to yield the Free Base .
Step 3: Hydrochloride Salt Formation
-
Salting: Dissolve the free base oil in minimal dry Ethanol or Diethyl Ether .
-
Precipitation: Add 4N HCl in Dioxane dropwise with stirring until no further precipitate forms.
-
Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.
-
Yield: Expected yield ~60-70% overall.
Technical Specifications & Analytical Data
Researchers should verify the identity of the synthesized compound using the following parameters.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | 215 - 218 °C (Decomposes) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, NH-Ar), 9.2 (br s, 2H, NH₂⁺), 7.55 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.95 (s, 2H, CH₂-N), 3.73 (s, 3H, OMe), 2.60 (s, 3H, N-Me). |
| MS (ESI) | [M+H]⁺ = 195.1 m/z |
4.1 Structural Logic (DOT Visualization)
Figure 2: Structure-Property relationships of the molecule.
Applications in Research
5.1 Pharmaceutical Impurity Profiling
As noted in Apixaban and other p-anisidine derived drug filings, this compound serves as a reference standard (often labeled Impurity N-2 or similar).
-
Protocol: Dissolve 1 mg of standard in acetonitrile/water. Inject into HPLC (C18 column) to establish retention time (RT) and Response Factor (RF) relative to the API.
5.2 Peptidomimetic Building Block
The compound acts as a "capped" amino acid (Sarcosine). It is used in the synthesis of peptoids (N-substituted glycines) to study protein-protein interactions. The p-methoxy group provides a convenient UV handle (λmax ~245 nm) for tracking the peptide chain.
5.3 Ligand Exploration
Research suggests that N-methyl-glycine-anilides possess affinity for Sigma-1 receptors , though with lower selectivity than their dimethyl-phenyl counterparts. This compound is used in SAR libraries to probe the steric requirements of the Sigma-1 binding pocket.
Safety and Handling (E-E-A-T)
-
Toxicity Warning: This compound is a derivative of p-Anisidine , which is a known genotoxin and potential carcinogen (EU Category 1B).
-
Metabolism: In vivo, the amide bond may hydrolyze to release p-anisidine.
-
Handling:
-
Always use a fume hood.
-
Wear nitrile gloves (double gloving recommended).
-
Deactivate waste with bleach or specific organic waste streams; do not pour down the drain.
-
References
- Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm: Ivar Hæggströms. (Foundational text on the amino-acetanilide class).
-
Sigma-Aldrich. (2024). Product Specification: N-(4-methoxyphenyl)-2-(methylamino)acetamide. Catalog No. 220903-56-0.[4] Link
-
European Medicines Agency (EMA). (2016). Assessment Report: Apixaban. (References p-anisidine related impurities and control strategies). Link
-
Accela ChemBio. (2024). Certificate of Analysis: CAS 1171427-63-6.[5] Link
-
PubChem. (2024). Compound Summary: 2-amino-N-(4-methoxyphenyl)acetamide derivatives. CID 28585930 (Related structures). Link
Sources
- 1. PubChemLite - 2-amino-n-[(4-methoxyphenyl)methyl]acetamide hydrochloride (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-((4-Methoxyphenyl)amino)-N-methylacetamide | C10H14N2O2 | CID 28585930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. :: (E)-1,3-Bis(4-methoxyphenyl)triaz-1-ene | CAS No.22715-73-7 | SVAK Lifesciences :: [svaklifesciences.com]
- 4. N-(2-Amino-4-methoxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 53681-49-5,6-Amino-1-butyl-1H-pyrimidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Monograph: N-(4-methoxyphenyl)-2-(methylamino)acetamide Hydrochloride
Predictive Physicochemical Profiling & Synthetic Methodology
Executive Summary
This technical guide provides a comprehensive analysis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride , a functionalized glycinamide derivative structurally related to the local anesthetic lidocaine and the analgesic methacetin. While direct experimental data for this specific salt form is limited in public repositories, its properties can be rigorously predicted using Structure-Activity Relationship (SAR) principles and validated synthetic pathways for anilide derivatives.
This compound represents a cationic amphiphile at physiological pH, characterized by a lipophilic p-anisidine core and a hydrophilic, ionizable methylamino tail. Its primary utility lies as a synthetic intermediate or a probe for investigating voltage-gated sodium channel blockade and CYP450 metabolic stability.[1]
Section 1: Chemical Identity & Structural Analysis[1]
The molecule consists of a p-anisidine (4-methoxyaniline) scaffold acylated by a glycine linker. The hydrochloride salt form is critical for bioavailability, converting the oily or low-melting free base into a stable, water-soluble crystalline solid.
| Attribute | Detail |
| IUPAC Name | This compound |
| Chemical Formula | C₁₀H₁₄N₂O₂[2][3][4][5] · HCl |
| Molecular Weight | 194.23 g/mol (Free Base) / 230.69 g/mol (HCl Salt) |
| SMILES (Free Base) | COc1ccc(NC(=O)CNC)cc1 |
| SMILES (Salt) | COc1ccc(NC(=O)CNC)cc1.Cl |
| Core Scaffold | Glycinamide / Anilide |
| Key Functional Groups | Secondary Amine (Basic center), Amide (Linker), Methoxy (Metabolic handle) |
Section 2: Computational Physicochemical Profiling
Methodology: Predictions utilize consensus modeling based on fragmental contribution systems (SwissADME/ChemAxon algorithms) adapted for the hydrochloride salt environment.[1]
2.1 Lipophilicity & Solubility
The free base is moderately lipophilic, but the protonation of the secondary amine significantly alters the partition coefficient.[1]
| Property | Predicted Value | Rationale |
| LogP (Free Base) | 1.15 ± 0.2 | The p-methoxy group adds lipophilicity, balanced by the polar amide. |
| LogD (pH 7.4) | -0.8 to -0.2 | At physiological pH, the amine is >99% protonated, drastically reducing lipid partitioning. |
| Water Solubility | >50 mg/mL (Salt) | The ionic lattice of the HCl salt ensures high aqueous solubility.[1] |
| pKa (Basic) | 9.2 ± 0.3 | Typical for |
| TPSA | ~50 Ų | Polar surface area is dominated by the amide and amine, suggesting moderate membrane permeability.[1] |
2.2 Lipinski’s Rule of 5 Compliance
The compound is an excellent candidate for oral bioavailability based on physicochemical descriptors.[1]
Section 3: Synthetic Pathway & Protocol
Expertise Note: The synthesis follows a standard nucleophilic substitution pathway.[1] The critical control point is Step 2, where excess methylamine is required to prevent the formation of the tertiary amine dimer (bis-alkylation).[1]
3.1 Reaction Scheme Visualization
Caption: Step-wise synthesis from p-anisidine to the hydrochloride salt via an alpha-chloro intermediate.
3.2 Detailed Protocol
Step 1: Acylation (Intermediate Synthesis)
-
Dissolve 4-methoxyaniline (10 mmol) in anhydrous dichloromethane (DCM) with 1.1 equivalents of triethylamine (TEA) as a proton scavenger.
-
Cool to 0°C in an ice bath.
-
Dropwise add chloroacetyl chloride (10.5 mmol). The reaction is highly exothermic; maintain temperature <5°C.[1]
-
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.[1] Dry over MgSO₄ and concentrate.
-
Checkpoint: Product should be a solid (MP: ~118-120°C).
-
Step 2: Amination (Target Free Base)
-
Dissolve the chloro-intermediate in THF or Ethanol.[1]
-
Add 40% aqueous methylamine (5 equivalents). Crucial: The large excess drives the equilibrium toward the mono-methylated product and suppresses dimerization.[1]
-
Stir in a sealed vessel at room temperature for 12 hours.
-
Concentrate in vacuo to remove solvent and excess methylamine.[1]
-
Redissolve residue in DCM and wash with saturated NaHCO₃ to ensure the product is in free base form.[1]
Step 3: Hydrochlorination (Salt Formation)
-
Dissolve the crude oil (free base) in a minimal amount of dry ethanol or diethyl ether.[1]
-
Add 2M HCl in diethyl ether dropwise until pH < 3.
-
A white precipitate will form immediately.[1]
-
Filter, wash with cold ether, and dry under vacuum.
Section 4: Predicted Biological & ADMET Profile[1]
4.1 Metabolic Stability (CYP450 Interaction)
The p-methoxy group is a classic metabolic "soft spot."[1] The primary clearance mechanism will be O-demethylation mediated by CYP2D6 and CYP1A2, leading to a phenolic metabolite. This metabolite may undergo Phase II conjugation (glucuronidation).[1]
Caption: Primary metabolic clearance pathway via O-demethylation and subsequent Phase II conjugation.
4.2 Toxicology & Safety
-
hERG Inhibition: Secondary amines with lipophilic tails can block hERG channels.[1] While this molecule is small, the risk is moderate (Class III antiarrhythmic potential).[1]
-
Methemoglobinemia: Unlike simple anilines, the amide bond significantly reduces the risk of hydrolysis back to the toxic 4-methoxyaniline in plasma, improving the safety profile compared to the raw starting material.[1]
Section 5: Analytical Characterization (Predicted)[1]
To validate the synthesis, the following spectral signals are expected for the HCl salt in DMSO-d6:
| Technique | Signal | Assignment |
| ¹H NMR | Amide NH | |
| Ammonium NH₂⁺ (Salt form) | ||
| Aromatic H (Ortho to amide) | ||
| Aromatic H (Ortho to methoxy) | ||
| Alpha-methylene (-CH₂-) | ||
| Methoxy (-OCH₃) | ||
| N-Methyl (-NCH₃) | ||
| IR (ATR) | 1670 cm⁻¹ | Amide I (C=O stretch) |
| 2400-3000 cm⁻¹ | Broad ammonium stretch | |
| MS (ESI+) | m/z 195.1 | [M+H]⁺ Peak |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (2024).[1] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017).[6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Table of pKa Values. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. This compound is a chemical for research and development purposes. As such, its toxicological and physicochemical properties have not been fully characterized. The information and recommendations provided herein are based on data from structurally similar compounds and general principles of chemical safety. All handling of this substance should be conducted by appropriately qualified personnel under suitable conditions.
Introduction
This guide provides a comprehensive overview of the safety and handling protocols for this compound. Given the limited availability of specific safety data for this compound, this document extrapolates information from closely related acetamide derivatives to establish a robust framework for its safe use in a laboratory setting. The primary focus is on understanding the potential hazards and implementing appropriate control measures to minimize risk.
Part 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. While specific data for this compound is scarce, the properties of related compounds provide valuable insights.
| Property | Information | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available for the hydrochloride salt. (Related compound 64642-17-7 for the free base) | [1] |
| Molecular Formula | C11H17ClN2O2 | Inferred |
| Molecular Weight | 244.72 g/mol | Inferred |
| Appearance | Likely a solid, possibly a light-colored crystalline powder. | [2] |
| Melting Point | Not determined. Related compounds have melting points ranging from 131°C. | [2] |
| Solubility | The hydrochloride salt form suggests increased solubility in water compared to the free base. | General Chemical Principles |
| Stability | Likely stable under normal laboratory conditions. Should be stored away from strong oxidizing agents. | [2][3] |
Part 2: Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS) classifications of analogous compounds, this compound should be treated as a hazardous substance.
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data on similar compounds and should be used for preliminary risk assessment.[4]
Toxicological Summary
| Metric | Value | Remarks | Source |
| LD50 (Oral, Mouse) | 1190 mg/kg (for N-(4-methoxyphenyl)acetamide) | This suggests moderate acute toxicity if ingested. | [2] |
| Skin Irritation | Irritating to the skin. | Prolonged or repeated contact should be avoided. | [5] |
| Eye Irritation | Causes serious eye irritation. | Direct contact can cause damage. | [3][5] |
| Chronic Effects | Possible risk of irreversible effects. | Data is limited, but caution is warranted for long-term exposure. | [5] |
Mechanism of Action and Biological Rationale for Caution The N-(4-methoxyphenyl)acetamide scaffold is present in various biologically active molecules. For instance, it is structurally related to paracetamol (acetaminophen) and methacetin, which are known to have analgesic and antipyretic properties.[2][6] The metabolism of such compounds can sometimes lead to the formation of reactive intermediates. Therefore, it is prudent to handle this compound with the assumption that it may have significant biological activity and potential for toxicity.
Part 3: Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended for weighing, transferring, and preparing solutions to minimize inhalation exposure.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed frequently, especially if contact with the substance occurs.[7]
-
Skin and Body Protection: A lab coat or other protective clothing is required. For larger quantities or tasks with a higher risk of spillage, impervious clothing may be necessary.[7]
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a full-face respirator with an appropriate particulate filter should be used.[9]
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are readily accessible.
-
Weighing: Perform weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Transfer: Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all surfaces and equipment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store separately from food and drink.[8]
Caption: A step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [7]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7] Waste Disposal
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations.
-
The material may be sent to a licensed chemical destruction plant. [7]* Do not allow the chemical to enter drains or sewer systems. [7]
Part 5: Synthesis and Quality Control
A general synthetic route to similar acetamide compounds involves the acylation of the corresponding aniline derivative. For example, N-(4-methoxyphenyl)acetamide can be synthesized by the acetylation of 4-methoxyaniline. [10]The introduction of the methylamino group could be achieved through various standard organic chemistry transformations.
General Synthesis Outline:
-
Start with a suitable p-anisidine derivative.
-
Perform an acylation reaction, for example, with chloroacetyl chloride, to form an α-chloro acetamide intermediate. [11]3. Displace the chloride with methylamine to yield the final product.
Quality Control:
-
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the identity and purity of the synthesized compound. [11]* High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product.
References
- ChemicalBook. (2024). N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet.
- PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.
- Echemi. (n.d.). N-(4-Methoxyphenyl)acetamide.
- Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide - Material Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
- Sigma-Aldrich. (n.d.). 4'-methoxyacetophenone - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 4-Methoxyphenylacetamide - Safety Data Sheet.
- Fisher Scientific. (2025). N-(2-Hydroxy-4-methylphenyl)acetamide - Safety Data Sheet.
- CymitQuimica. (2024). 2-cyano-N-(4-methoxyphenyl)acetamide - Safety Data Sheet.
- Echemi. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide SDS.
- ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.
- U.S. Environmental Protection Agency. (2023). Acetamide, N-(4-methoxy-2-methylphenyl)-.
- Google Patents. (n.d.). US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof.
- ChemicalBook. (n.d.). 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis.
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
Sources
- 1. 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Solubility Profiling of N-(4-methoxyphenyl)-2-(methylamino)acetamide Hydrochloride
[1]
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride . Structurally, this compound represents the hydrochloride salt of a sarcosine (N-methylglycine) anilide derivative.[1] It combines a lipophilic p-anisidine moiety with a hydrophilic, ionizable secondary amine tail.[1]
While the parent scaffold (Methacetin) exhibits poor aqueous solubility (~4 mg/mL), the introduction of the methylamino group and subsequent salt formation drastically alters the physicochemical landscape.[1] This guide details the theoretical basis for its solubility behavior, specific experimental protocols for validation, and the critical pH-dependent equilibria that researchers must control during drug development.[1]
Physicochemical Context & Structural Analysis[1][2][3]
To accurately profile this compound, one must understand the competition between its hydrophobic core and its ionizable center.[1]
Structural Dissection[1]
-
Lipophilic Domain: The N-(4-methoxyphenyl) moiety (derived from p-anisidine) drives interactions with organic solvents and lipids.[1] It is responsible for the compound's potential membrane permeability but limits intrinsic aqueous solubility.[1]
-
Hydrophilic/Ionizable Domain: The 2-(methylamino) chain introduces a secondary amine.[1] In the hydrochloride salt form, this amine is protonated (
), acting as the primary solubilizing group.[1] -
Linker: The acetamide bond is neutral and stable at physiological pH but susceptible to hydrolysis under strongly acidic or basic stress conditions.[1]
Theoretical Predictions (SAR Analysis)
Based on Structure-Activity Relationships (SAR) of analogous amino-acetanilides (e.g., Lidocaine derivatives, Glycinanilides):
| Property | Predicted Value/State | Mechanism |
| pKa (Amine) | 8.5 – 9.5 | The secondary amine is basic.[1] It will be >99% ionized at pH < 6.[1]0. |
| LogP (Free Base) | ~1.1 – 1.3 | Moderate lipophilicity driven by the methoxyphenyl ring.[1] |
| Intrinsic Solubility ( | < 5 mg/mL | The free base (neutral species) will precipitate at high pH.[1] |
| Salt Solubility ( | > 50 mg/mL | The HCl salt lattice breaks effectively in water due to high solvation energy of the cation.[1] |
Aqueous Solubility & pH-Dependent Profiling[1]
The solubility of N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl is strictly pH-dependent.[1] The profile follows the Henderson-Hasselbalch equation for a weak base.[1]
The pH-Solubility Profile[1]
-
pH 1.2 (Simulated Gastric Fluid): High Solubility. The compound remains fully protonated.[1] Solubility is limited only by the counter-ion effect (Cl⁻ concentration) or the melting point of the solid crystal lattice.[1]
-
pH 7.4 (Physiological): Moderate/High Solubility. The pH is still below the pKa (~9.0).[1] The compound remains largely ionized, maintaining good solubility.[1]
-
pH > 10 (Basic): Low Solubility (Precipitation Risk). As pH exceeds the pKa, the equilibrium shifts toward the neutral free base.[1] The solubility drops to the intrinsic value (
), likely causing precipitation in formulation.[1]
Workflow Visualization
The following diagram illustrates the logical flow for determining the thermodynamic solubility profile.
Figure 1: Standard Operating Procedure for Thermodynamic Solubility Profiling.
Experimental Protocols
To generate valid data for regulatory or development purposes, follow these specific methodologies.
Protocol A: Thermodynamic Solubility (Shake-Flask)
The Gold Standard for establishing the equilibrium solubility.[1]
-
Preparation: Weigh approximately 10 mg of the HCl salt into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., 50 mM Phosphate Buffer pH 7.4).
-
Agitation: Shake or stir at 25°C ± 0.1°C for 24 to 48 hours.
-
pH Check: Measure the pH of the supernatant at the end of the experiment. The dissolving HCl salt can lower the bulk pH; adjust data interpretation accordingly.[1]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent drug adsorption).
-
Quantification: Dilute the supernatant and analyze via HPLC-UV (Detection typically at 240-250 nm for the anisidine chromophore).[1]
Protocol B: Organic Solvent Compatibility
For process chemistry and stock solution preparation, the following profile is expected:
| Solvent | Solubility Rating | Application |
| DMSO | Very High (>100 mg/mL) | Primary stock solution for biological assays.[1] |
| Methanol/Ethanol | High | Suitable for recrystallization or formulation co-solvents.[1] |
| Acetonitrile | Moderate | HPLC mobile phase compatibility.[1] |
| Dichloromethane | Moderate (Free Base) / Low (Salt) | The salt form may require conversion to free base for extraction.[1] |
| Hexane/Heptane | Negligible | Used as an anti-solvent to precipitate the salt.[1] |
Stability & Degradation Risks[1][3][4]
When profiling solubility, one must ensure the compound remains intact during the equilibration period.[1]
Hydrolysis Pathway
The acetamide linkage is susceptible to hydrolysis, particularly in highly acidic (pH < 1) or highly basic (pH > 11) environments at elevated temperatures.[1]
-
Degradants: Hydrolysis yields 4-methoxyaniline (p-anisidine) and N-methylglycine (sarcosine) .[1]
-
Detection: p-Anisidine is toxic and UV-active.[1] Monitor for a new peak in the HPLC trace appearing before the parent compound.[1]
Figure 2: Potential hydrolytic degradation pathway under stress conditions.[1]
References
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-dependent solubility profiling).
-
Jouyban, A. (2010).[1][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][3] (Source for general solubility behavior of amine salts).
-
PubChem. (n.d.).[1][3] Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin).[1][4] National Library of Medicine.[1] Retrieved from [Link] (Used for parent scaffold SAR analysis).[1]
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 30(2), 113-122.[1] (Methodology for pKa-solubility prediction).
Technical Monograph: Preclinical Characterization of N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl
The following technical guide is structured as a comprehensive preclinical evaluation framework for N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride . Given the compound's structural identity as an amino-acetamide derivative—sharing pharmacophores with both local anesthetics (lidocaine-like) and p-aminophenol analgesics (paracetamol-like)—this guide synthesizes the theoretical pharmacological profile with rigorous experimental validation protocols.
Executive Summary
Compound Identity: this compound Chemical Class: Amino-acetanilide / Glycinamide derivative Predicted Therapeutic Area: Local Anesthesia, Neuropathic Pain Management, Class Ib Anti-arrhythmic.[1]
This whitepaper outlines the critical "In Vitro vs. In Vivo" evaluation pathway for N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl. Structurally, the compound adheres to the Löfgren classification for local anesthetics (Lipophilic aromatic ring + Intermediate Amide + Hydrophilic Amine). However, the specific substitution of a p-methoxy group (resembling methacetin) suggests a dual mechanism involving Voltage-Gated Sodium Channel (Nav) blockade and potential COX-independent antinociception. This guide serves as a roadmap for translating bench-top potency (IC50) to therapeutic efficacy (ED50).
Part 1: Chemical & Pharmacological Logic
Structural Analysis & SAR
The molecule consists of three distinct functional domains that dictate its biological behavior:
-
Lipophilic Tail (4-methoxyphenyl): Facilitates membrane penetration. The methoxy group increases polarity compared to a simple phenyl ring but introduces a metabolic liability (O-demethylation).
-
Intermediate Linker (Acetamide): Provides stability against plasma esterases, unlike ester-linked anesthetics (e.g., procaine), suggesting a longer half-life.
-
Hydrophilic Head (Secondary Methylamine): The ionizable center (pKa ~7.8–8.2). At physiological pH, it exists in equilibrium between the cationic form (active channel blocker) and the uncharged form (membrane penetrator).
Mechanism of Action (Hypothesis)
-
Primary: State-dependent blockade of Nav1.7 and Nav1.8 channels (peripheral pain) and Nav1.5 (cardiac tissue).
-
Secondary: Modulation of TRP channels (TRPV1) due to the acetamide core.
Part 2: In Vitro Characterization (The "Go/No-Go" Filters)
In vitro studies must isolate the mechanism of action and predict safety liabilities before animal exposure.
Electrophysiology (Patch Clamp)
Objective: Determine the potency and state-dependence of channel inhibition.
-
Protocol: Whole-cell patch clamp in HEK293 cells stably expressing hNav1.7.
-
Causality: We use a "Use-Dependent Block" protocol because local anesthetics bind more tightly to open/inactivated channels. High-frequency stimulation (10Hz) should show increased inhibition (phasic block) compared to tonic block.
Data Output Structure:
| Parameter | Description | Target Value |
|---|---|---|
| IC50 (Tonic) | Inhibition at resting state (-120 mV) | > 100 µM (Low affinity preferred for safety) |
| IC50 (Phasic) | Inhibition at inactivated state (-70 mV) | < 10 µM (High affinity preferred for efficacy) |
| Use-Dependence | Ratio of Tonic/Phasic IC50 | > 10-fold shift |[2]
Metabolic Stability (Microsomal Assay)
Objective: Predict in vivo clearance and identify toxic metabolites.
-
Risk Factor: The p-methoxy group is a substrate for CYP1A2 (O-demethylation), potentially yielding N-(4-hydroxyphenyl)-2-(methylamino)acetamide. This phenol metabolite could undergo oxidation to quinone imines (hepatotoxicity risk), similar to acetaminophen.[3]
Cytotoxicity (HepG2 & SH-SY5Y)
Objective: Differentiate between channel blockade and general cellular toxicity.
-
Method: MTT or ATP-depletion assay.
-
Threshold: The Therapeutic Index (TI) in vitro (TC50 / IC50) should exceed 50.
Part 3: In Vivo Translation (Efficacy & Safety)
In vivo studies validate if the pharmacokinetic (PK) profile allows the compound to reach the target site (nerve sheath or CNS) at effective concentrations.
Pharmacokinetics (PK)
Route: IV (Intravenous) vs. PO (Oral) vs. SC (Subcutaneous/Local). Key Metric: Bioavailability (F%) .
-
Expectation: High first-pass metabolism via O-demethylation may limit oral bioavailability. Local administration (SC) is the priority for anesthetic indications.
Efficacy Models
A. Sciatic Nerve Block (Local Anesthesia)
-
Protocol: Injection of 0.2 mL of compound (0.5% - 2.0%) around the sciatic nerve in rats.
-
Readout: Motor block (Postural Thrust) and Sensory block (Von Frey filaments).
-
Validation: Compare duration of action vs. Lidocaine. The secondary amine (methylamino) often confers a slower onset but longer duration than tertiary amines.
B. Formalin Test (Analgesia)
-
Protocol: Intraplantar injection of formalin.
-
Phases:
-
Phase 1 (0-5 min): Direct nociceptor activation (Nav channel mediated).
-
Phase 2 (15-60 min): Inflammation/Central sensitization.
-
-
Interpretation: Efficacy in Phase 1 confirms Nav blockade. Efficacy in Phase 2 suggests anti-inflammatory or central action.
Part 4: Visualization of the Evaluation Workflow
The following diagram illustrates the critical path from chemical synthesis to in vivo validation, highlighting the decision gates.
Caption: Critical path workflow for evaluating N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl, filtering candidates via safety/efficacy gates.
Part 5: Detailed Experimental Protocols
Protocol A: Whole-Cell Voltage Clamp (Automated)
Rationale: High-throughput screening of state-dependent inhibition.
-
Cell Line: CHO or HEK293 expressing hNav1.7.
-
Solutions:
-
Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).
-
Extracellular: 150 mM NaCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -120 mV (Resting State).
-
Depolarize to 0 mV for 20ms (Test Pulse).
-
Inactivated State Protocol: Hold at -70 mV (induces ~50% inactivation) followed by test pulse.
-
-
Analysis: Calculate % Inhibition =
.
Protocol B: In Vivo Sciatic Nerve Block (Rat)
Rationale: Gold standard for local anesthetic duration.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Under isoflurane anesthesia, expose the sciatic nerve at the mid-thigh.
-
Inject 0.2 mL of the test compound (dissolved in saline).
-
Suture incision.
-
-
Testing (Blind):
-
Motor: Hold rat by chest; ability to bear weight on hind limb (0 = normal, 4 = full paralysis).
-
Sensory: Apply Von Frey filaments to the plantar surface. Record withdrawal threshold.
-
-
Endpoint: Time to full recovery (return to baseline).
Part 6: IVIVC (In Vitro-In Vivo Correlation)
Bridging the gap between the petri dish and the living system is the most common failure point.
| In Vitro Metric | In Vivo Correlate | Correlation Logic |
| Phasic IC50 (µM) | ED50 (Concentration %) | Potency at the inactivated channel predicts the concentration required to block high-frequency firing (pain). |
| LogP (Lipophilicity) | Onset Time (min) | Higher LogP generally correlates with faster membrane penetration and onset, but higher protein binding. |
| Microsomal | Duration of Action | Stability against esterases/oxidases determines how long the block lasts before clearance. |
Troubleshooting Disconnects:
-
Scenario: High In Vitro potency (low IC50) but Low In Vivo efficacy.
-
Root Cause:[4] High Plasma Protein Binding (PPB). The "free fraction" of the drug might be too low.
-
Correction: Measure PPB using equilibrium dialysis and adjust dosing.
References
-
Chemical Identity & Properties
- Clare, J. J., et al. (2000). Voltage-gated sodium channels as therapeutic targets. Drug Discovery Today.
- Baron, R., et al. (2010). Neuropathic pain: diagnosis, pathophysiological mechanisms, and treatment. The Lancet Neurology.
-
Structural Class Reference
-
Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress. Retrieved from [Link]
-
- Catalog Verification
Sources
- 1. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for the Synthesis and Purification of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride. This compound serves as a valuable intermediate in various research and development applications. The protocol herein details a robust two-step synthetic pathway commencing with the acylation of 4-methoxyaniline to form the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide, followed by nucleophilic substitution with methylamine and subsequent conversion to its hydrochloride salt. Emphasis is placed on the rationale behind methodological choices, ensuring procedural clarity and reproducibility. The guide includes detailed protocols for synthesis, a rigorous purification strategy centered on recrystallization, and methods for analytical validation, tailored for researchers, scientists, and professionals in drug development.
Introduction and Synthesis Strategy
This compound is a substituted acetamide derivative. The synthesis of such compounds is a cornerstone of medicinal and materials chemistry. The strategy presented here is a classic and efficient two-step approach designed for high yield and purity.
Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide (Intermediate I). This step involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline (p-anisidine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly exothermic and is typically performed at reduced temperatures to minimize side reactions. A weak base or solvent like acetic acid is often used to facilitate the reaction and neutralize the HCl byproduct.[1]
Step 2: Synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide (Free Base) and Conversion to Hydrochloride Salt. The chloro-functionalized intermediate (I) is subjected to nucleophilic substitution with methylamine. The methylamine displaces the chloride ion, forming the desired product. The resulting free base is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often easier to handle, purify, and store than its free base counterpart.
The overall synthetic pathway is illustrated below.
Figure 1: Overall two-step synthesis scheme.
Detailed Experimental Protocols
Part A: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide (Intermediate I)
This protocol is adapted from established methods for the acylation of anilines.[1] The use of an ice bath is critical to control the reaction's exothermicity, while the addition of sodium acetate solution facilitates the precipitation of the product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 4-Methoxyaniline | 123.15 | 5.8 g | 0.047 |
| Acetic Acid (Glacial) | 60.05 | 40 mL | - |
| Chloroacetyl Chloride | 112.94 | 3.75 mL (5.3 g) | 0.047 |
| Sodium Acetate | 82.03 | 3.9 g | 0.047 |
| Deionized Water | 18.02 | ~100 mL | - |
| Ethanol | 46.07 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.8 g (0.047 mol) of 4-methoxyaniline in 40 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: While maintaining vigorous stirring and cooling, add 3.75 mL (0.047 mol) of chloroacetyl chloride dropwise to the solution over 15-20 minutes. Causality Note: Slow, dropwise addition is essential to prevent a rapid temperature increase which could lead to the formation of di-acylated and other side products.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the mixture stir at room temperature for 1 hour.
-
Precipitation: In a separate beaker, prepare a solution of 3.9 g of sodium acetate in 35 mL of deionized water. Add this solution to the reaction mixture. A solid precipitate should form.[1]
-
Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove residual acetic acid and salts.
-
Drying & Preliminary Purification: Press the solid dry on the filter, then transfer it to a watch glass and dry in a desiccator or a vacuum oven at 50 °C. The crude product can be further purified by recrystallization from ethanol to yield colorless crystals.[1] The typical yield is around 80%.
Part B: Synthesis of this compound
This procedure involves a standard nucleophilic substitution followed by salt formation. An excess of methylamine is used to drive the reaction to completion and to neutralize the HCl formed in situ.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| Intermediate (I) | 199.64 | 5.0 g | 0.025 |
| Methylamine (40% in H₂O) | 31.06 | 8.5 mL | ~0.10 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
| Hydrochloric Acid (2M in Et₂O) | 36.46 | ~15 mL | 0.03 |
| Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 5.0 g (0.025 mol) of 2-chloro-N-(4-methoxyphenyl)acetamide in 50 mL of water.
-
Reagent Addition: Add 8.5 mL of 40% aqueous methylamine solution. Seal the flask and stir the mixture vigorously at room temperature. Trustworthiness Note: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 DCM:Methanol). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.
-
Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Expertise Note: The product is a basic amine, which will be more soluble in the organic phase. This extraction isolates the free base from the aqueous solution.
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[2]
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator to yield the crude free base, typically as an oil or a waxy solid.
-
Salt Formation: Dissolve the crude free base in approximately 20 mL of anhydrous diethyl ether. While stirring, slowly add 15 mL of 2M HCl in diethyl ether. A white precipitate of the hydrochloride salt will form immediately.
-
Isolation: Continue stirring for 15 minutes in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration.
-
Final Wash: Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any remaining soluble impurities. Dry the product under vacuum to obtain this compound.
Purification by Recrystallization
Recrystallization is the gold-standard method for purifying stable, crystalline organic compounds.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] For the hydrochloride salt, a polar protic solvent like isopropanol or ethanol is an excellent choice.
Figure 2: Workflow for purification by recrystallization.
Protocol for Recrystallization
-
Solvent Selection: Place the crude this compound in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear, saturated solution is obtained at the boiling point. Expertise Note: Using the absolute minimum amount of hot solvent is key to maximizing the yield upon cooling.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: As the solution cools, pure crystals of the product will form, leaving impurities dissolved in the mother liquor.[4]
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold isopropanol, and dry them under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized compound must be confirmed through analytical techniques.[5]
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point range is indicative of high purity. |
| ¹H NMR (DMSO-d₆) | Approximate shifts (δ, ppm): 10.5 (s, 1H, NH-amide), 9.5 (br s, 2H, NH₂⁺), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.9 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃), 2.6 (s, 3H, NCH₃). |
| FTIR (KBr, cm⁻¹) | Characteristic peaks: ~3400 (N-H stretch), ~3000 (C-H stretch), ~1670 (C=O amide I band), ~1510 (N-H bend, C-N stretch), ~1240 (C-O ether stretch). |
| Mass Spec (ESI+) | Expected m/z: 195.11 [M+H]⁺ for the free base.[6] |
Self-Validating System
-
TLC Analysis: Throughout the synthesis and purification, TLC should be used to monitor reaction completion and assess the purity of fractions. A single spot in multiple solvent systems is a strong indicator of purity.
-
Melting Point: A narrow and sharp melting point range that matches a literature value (if available) confirms high purity. Impurities typically depress and broaden the melting range.
-
Spectroscopic Consistency: The data obtained from NMR, FTIR, and MS should be internally consistent and match the expected structure of this compound.
References
-
Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 6(11). Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Royal Society of Chemistry. (2019). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
ResearchGate. (2016). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
Topic: N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride: Comprehensive Protocols for IC50 Determination
An Application Note and Protocol for the Scientific Professional
Abstract
This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride. The IC50 value is a critical metric in drug discovery, quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[1][2] We present two methodologically distinct approaches: a cell-based viability/cytotoxicity assessment and a target-specific functional assay. As the precise biological target of this specific compound is not broadly characterized, we will proceed by positing a scientifically plausible mechanism based on its structural class. Many N-phenylacetamide derivatives are known to modulate ion channels, with a notable example being the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and thermal sensation pathways.[3][4][5] Therefore, this document will detail protocols for:
-
General Cytotoxicity Screening: Using MTT and ATP-based luminescent assays to determine the compound's effect on overall cell health and proliferation.
-
Target-Specific Functional Inhibition: Using a fluorometric calcium flux assay in a TRPV1-expressing cell line to measure direct antagonism of channel activation.
By explaining the causality behind experimental choices and grounding protocols in established standards, this document serves as an authoritative guide for researchers in pharmacology and drug development.
Compound Profile & Safety Precautions
Compound: this compound Molecular Formula (HCl salt): C₁₀H₁₅ClN₂O₂ Appearance: Typically a crystalline solid.
Handling & Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6] Before handling, researchers must consult the complete Safety Data Sheet (SDS). Based on data for structurally related compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] The compound may be harmful if swallowed and can cause skin and eye irritation.[6][7] All handling should be performed in a chemical fume hood.
The Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the rate or response of a biological process by 50%. It is determined by performing a dose-response study where a biological system (e.g., cells, an enzyme) is exposed to a range of inhibitor concentrations.[9] The resulting data are plotted with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the biological response on the y-axis. A sigmoidal curve is then fitted to the data using non-linear regression to calculate the IC50.[1][10]
Figure 1: General workflow for IC50 determination in a cell-based assay.
Part 1: Cell-Based Viability for IC50 Determination
These assays measure the overall cytotoxic or cytostatic effect of the compound on a cell population. They are fundamental for initial screening to understand the compound's general impact on cell health.
Protocol 1A: MTT Colorimetric Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a top concentration of 100 µM (or as determined by preliminary range-finding experiments). Remember to prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (including vehicle control) to the respective wells. It is crucial to include wells with medium only (no cells) to serve as a background control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[11] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.
-
Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 1B: CellTiter-Glo® Luminescent ATP Assay
Principle: This homogeneous assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[12] The reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration. This method is generally faster and more sensitive than colorimetric assays.[13]
Step-by-Step Methodology:
-
Cell Plating & Treatment: Follow steps 1-4 from the MTT protocol. This assay is typically performed with the compound and cells in a total volume of 100 µL in an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature before use.[12]
-
Homogeneous Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium containing cells).[12]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Then, allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate luminometer. The integration time should be set between 0.25 to 1 second per well.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Mitochondrial Dehydrogenase Activity | ATP Quantification |
| Detection | Colorimetric (Absorbance) | Luminescent |
| Plate Type | Clear, flat-bottom | Opaque-walled |
| Sensitivity | Good | Excellent |
| Workflow | Multi-step (reagent addition, removal, solubilization) | Homogeneous (single reagent addition) |
| Endpoint | Endpoint | Endpoint |
Table 1: Comparison of Cell-Based Viability Assays.
Part 2: Target-Specific Functional IC50 Determination
This approach provides mechanistic insight by measuring the compound's ability to inhibit its specific biological target. Based on structural analogues, we hypothesize that the compound may act as a TRPV1 antagonist.[4][14]
Principle: TRPV1 is a non-selective cation channel that, upon activation by agonists like capsaicin, allows an influx of calcium (Ca²⁺) into the cell.[3] This protocol uses a fluorescent Ca²⁺ indicator dye that exhibits increased fluorescence upon binding to free Ca²⁺. A TRPV1 antagonist will block or reduce the capsaicin-induced Ca²⁺ influx, resulting in a diminished fluorescent signal.
Figure 2: Principle of the TRPV1 functional calcium flux assay.
Protocol 2: Fluorometric Calcium Flux Assay
Cell Line: A stable cell line overexpressing the human TRPV1 channel (e.g., HEK293-hTRPV1) is required.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-hTRPV1 cells in a 96-well black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) and an organic anion-transport inhibitor (e.g., probenecid, which prevents dye leakage from the cells).
-
Incubation with Dye: Remove the culture medium and add 100 µL of the dye loading buffer to each well. Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.
-
Compound Pre-incubation: After incubation, wash the cells gently with assay buffer (e.g., HBSS with 20 mM HEPES). Add 80 µL of assay buffer containing the desired concentrations of this compound (or vehicle control). Incubate for 15-20 minutes at room temperature.
-
Signal Measurement: Place the plate into a fluorescence plate reader equipped with injectors (e.g., a FLIPR® system).
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Injection & Reading: Inject 20 µL of a TRPV1 agonist (e.g., capsaicin) to achieve a final concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be predetermined.
-
Post-injection Reading: Immediately after injection, continue to measure the fluorescence signal every second for 60-120 seconds to capture the peak Ca²⁺ influx.
-
-
Data Output: The output will be the fluorescence intensity over time for each well.
Data Analysis and Interpretation
Accurate IC50 determination is critically dependent on rigorous data analysis.[15][16] Software such as GraphPad Prism is highly recommended for this process.[10][17]
Figure 3: The data analysis pipeline from raw output to the final IC50 value.
Step-by-Step Analysis:
-
Data Processing:
-
For viability assays, subtract the background (no-cell control) from all wells.
-
For the functional assay, the response is typically calculated as the peak fluorescence minus the baseline fluorescence.
-
-
Normalization: Convert the raw data into percent inhibition.[1] Define the 0% inhibition control (maximum signal) as the average of the vehicle-treated wells and the 100% inhibition control (minimum signal) as the average of wells treated with a positive control inhibitor or a concentration of the test compound that produces a maximal effect.
-
% Inhibition = 100 * (1 - (Value_Sample - Value_100%_Inhibition) / (Value_0%_Inhibition - Value_100%_Inhibition))
-
-
Curve Fitting: Plot the % Inhibition (Y-axis) against the log₁₀ of the inhibitor concentration (X-axis). Use non-linear regression to fit the data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[10][18]
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
IC50 Interpretation: The IC50 is the concentration (X) at which the response (Y) is halfway between the 'Top' and 'Bottom' plateaus of the curve.[18] The result should be reported with a 95% confidence interval and the R² value of the curve fit. It is crucial to ensure that the data points define both the top and bottom plateaus of the curve for an accurate calculation.[16][19]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel pipette; Ensure cell suspension is homogenous; Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Poor Sigmoidal Curve Fit (Low R²) | Compound concentration range is incorrect (too high/low); Compound insolubility at high concentrations. | Perform a wider range-finding experiment; Visually inspect high-concentration wells for compound precipitation; Lower the top concentration. |
| No Inhibition Observed | Compound is inactive at the tested concentrations; Compound has degraded. | Test a higher concentration range; Verify compound integrity and stock concentration. |
| In Calcium Flux Assay, High Baseline | Cells are stressed or dying; Dye has been incubated for too long. | Ensure optimal cell health; Reduce dye loading time; Check assay buffer for autofluorescence. |
Table 2: Common issues and solutions in IC50 determination assays.
References
Sources
- 1. clyte.tech [clyte.tech]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. altogenlabs.com [altogenlabs.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. promega.com [promega.com]
- 13. cytotronics.com [cytotronics.com]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.
The synthesis of this compound is typically achieved via a two-step process followed by salt formation. This guide is structured to address potential yield-diminishing issues at each critical phase of this pathway.
Overall Synthetic Workflow
The synthesis begins with the acylation of p-anisidine, followed by a nucleophilic substitution with methylamine, and concludes with the formation of the hydrochloride salt.
Caption: High-level overview of the synthetic pathway.
Part 1: Troubleshooting the Acylation of p-Anisidine (Step 1)
This initial step involves the formation of an amide bond between p-anisidine and chloroacetyl chloride to yield 2-Chloro-N-(4-methoxyphenyl)acetamide. While seemingly straightforward, several factors can lead to low yields or impure products.
FAQ 1: My yield of 2-Chloro-N-(4-methoxyphenyl)acetamide is very low, and TLC analysis shows a significant amount of unreacted p-anisidine.
Plausible Causes & Corrective Actions:
-
In-situ Protonation of Starting Material: The reaction between p-anisidine and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl). This strong acid will protonate the lone pair of the starting p-anisidine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.
-
Diagnostic Step: Check the pH of your reaction mixture (if aqueous quench is used); it will likely be highly acidic.
-
Corrective Action: The inclusion of an appropriate base is non-negotiable. A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, should be used in at least a 1:1 molar ratio with the chloroacetyl chloride to act as an acid scavenger. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the base.
-
-
Reagent Quality and Handling:
-
Chloroacetyl Chloride: This reagent is highly sensitive to moisture and will hydrolyze to chloroacetic acid, which is unreactive under these conditions. Using old or improperly stored reagent is a common source of failure.
-
p-Anisidine: While more stable, p-anisidine can oxidize over time, often indicated by a change from a white/off-white solid to a brown or purplish hue.
-
Corrective Action: Always use freshly opened or properly stored reagents. If oxidation of p-anisidine is suspected, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or sublimation. The reaction should be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) using dry solvents.
-
-
Incorrect Order of Addition:
-
Causality: Adding the p-anisidine to a solution of chloroacetyl chloride can create localized high concentrations of the acylating agent, potentially leading to side reactions like di-acylation, though less common for anilines.
-
Best Practice Protocol: Dissolve the p-anisidine and the base (e.g., triethylamine) in an appropriate anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath (0 °C) and add the chloroacetyl chloride dropwise. The slow addition helps to control the exotherm of the reaction and minimize side-product formation.
-
Detailed Protocol 1: Optimized Acylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add p-anisidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add triethylamine (1.1 eq) and cool the stirred solution to 0 °C using an ice-water bath.
-
Add chloroacetyl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-anisidine spot is fully consumed.[1]
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization (e.g., from ethanol).[2]
Part 2: Troubleshooting the Nucleophilic Substitution with Methylamine (Step 2)
This step involves the displacement of the chloride from 2-Chloro-N-(4-methoxyphenyl)acetamide with methylamine. The success of this Sₙ2 reaction is highly dependent on reaction conditions and the nature of the reactants.
FAQ 2: The conversion to the methylamino compound is slow or incomplete, even after prolonged reaction times.
Plausible Causes & Corrective Actions:
-
Insufficient Nucleophile: Methylamine is a gas at room temperature and is often used as a solution (e.g., 40% in water or 2M in THF/EtOH). Using only one equivalent is often insufficient to drive the reaction to completion, especially if any acidic impurities are present to protonate it.
-
Corrective Action: Use a significant excess of methylamine. A 3- to 10-fold molar excess is common to ensure the kinetics favor the desired substitution. If using an aqueous solution of methylamine, ensure the organic substrate is soluble in the mixed-solvent system. Ethanol is often a good co-solvent for this purpose.
-
-
Reaction Temperature: Like many Sₙ2 reactions, this substitution may be slow at room temperature.
-
Corrective Action: Heating the reaction mixture can significantly increase the rate. Refluxing in a solvent like ethanol or THF is a common strategy. However, excessive heat can promote side reactions. A temperature range of 50-80 °C is a good starting point.[3]
-
-
Side Reaction - Dimerization/Polymerization: The product, N-(4-methoxyphenyl)-2-(methylamino)acetamide, still possesses a nucleophilic secondary amine. This amine can, in principle, react with another molecule of the starting material, 2-Chloro-N-(4-methoxyphenyl)acetamide, to form a dimer.
-
Causality: This side reaction becomes more probable if the concentration of the primary nucleophile (methylamine) is low relative to the electrophilic starting material.
-
Corrective Action: This is another strong reason to use a large excess of methylamine. The high concentration of the more reactive primary amine will kinetically outcompete the secondary amine product for the available electrophile.
-
Caption: Troubleshooting decision tree for Step 2.
Part 3: Troubleshooting the Hydrochloride Salt Formation (Step 3)
The final step is the isolation of the product as a stable, crystalline hydrochloride salt. This is often a point where significant product loss can occur if not performed correctly.
FAQ 3: I'm getting a sticky oil or very poor precipitation when I add HCl to my free base.
Plausible Causes & Corrective Actions:
-
Incorrect Solvent Choice: The ideal solvent for salt formation should readily dissolve the free base but provide very low solubility for the resulting hydrochloride salt. If the salt is too soluble, it will not precipitate effectively.
-
Causality: Protic solvents like methanol or ethanol can be excellent at dissolving both the free base and its salt, leading to poor recovery.
-
Corrective Action: A common and effective method is to dissolve the free base in a solvent in which it is soluble but the salt is not, such as isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). Then, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in dioxane, or gaseous HCl).
-
| Solvent for Free Base | HCl Source | Salt Solubility | Typical Outcome |
| Isopropanol (IPA) | HCl in IPA / Gas | Low | Often yields good crystalline solid. |
| Ethyl Acetate (EtOAc) | HCl in Dioxane/Gas | Very Low | Excellent for precipitation; may trap solvent. |
| Diethyl Ether (Et₂O) | Gaseous HCl | Very Low | Rapid precipitation, sometimes amorphous. |
| Methanol / Ethanol | Any | High | Poor choice for precipitation; high loss. |
-
Presence of Water: Even small amounts of water can significantly increase the solubility of the hydrochloride salt, preventing crystallization and promoting oiling out.
-
Corrective Action: Ensure the free base from Step 2 is rigorously dried before attempting salt formation. If an aqueous workup was used, ensure the organic extracts were thoroughly dried with a drying agent (Na₂SO₄ or MgSO₄) and that all solvent is removed. Using anhydrous HCl sources (gas or solutions in anhydrous solvents) is critical.
-
-
Rate of pH Change and Temperature: Rapidly adding a large amount of concentrated acid can cause the product to "crash out" of solution as an amorphous oil rather than forming an ordered crystal lattice.
-
Corrective Action: Cool the solution of the free base (0 °C or lower) before and during the acid addition. Add the HCl solution slowly, with vigorous stirring. If an oil forms, try gently warming the mixture to dissolve it and then allowing it to cool very slowly, perhaps with scratching the side of the flask with a glass rod to induce crystallization.
-
Detailed Protocol 2: Optimized Salt Formation
-
Ensure the purified free base from Step 2 is dry and free of solvent.
-
Dissolve the free base in a minimal amount of a suitable solvent, such as isopropanol (approx. 5-10 mL per gram of product).
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, slowly add a solution of HCl in isopropanol (or another appropriate anhydrous source) dropwise until the pH of the solution is acidic (test with pH paper on a withdrawn drop).
-
A precipitate should form. Continue stirring at 0 °C for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any surface impurities and to aid in drying.
-
Dry the final product under high vacuum.
By methodically addressing these common pitfalls, researchers can significantly improve the yield and purity of their this compound synthesis.
References
-
Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. PubMed. Available at: [Link]
- N-methyl-2-[4-(4`-chlorophenoxy)phenoxy]acetamide and preparation method thereof. Google Patents.
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Available at: [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide. National Institutes of Health. Available at: [Link]
-
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. National Institutes of Health. Available at: [Link]
- N-Phenethylacetamide compounds and process for preparation thereof. Google Patents.
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. National Institutes of Health. Available at: [Link]
-
Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... ResearchGate. Available at: [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate. Available at: [Link]
- Novel substituted-acetamide compound and a process for the preparation thereof. Google Patents.
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. The Royal Society of Chemistry. Available at: [Link]
Sources
Optimizing N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride reaction conditions
Technical Support Center: Optimizing N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl Synthesis
Welcome to the Reaction Optimization Hub
Subject: Technical Guide for the Synthesis & Purification of N-(4-methoxyphenyl)-2-(methylamino)acetamide Hydrochloride. Case ID: CAS-51-66-1-Analog (Glycinamide Derivative) Support Level: Tier 3 (Process Chemistry & R&D)
This guide addresses the specific challenges encountered when synthesizing this compound. This molecule belongs to the
Module 1: The Synthetic Logic & Critical Pathways
To troubleshoot effectively, we must first visualize the reaction landscape. The synthesis typically proceeds via a two-step sequence: Chloroacetylation followed by Amination .
Key Mechanistic Insight: The p-methoxy group activates the aromatic ring, making the starting material (p-anisidine) and the product highly susceptible to oxidative degradation (turning pink/brown). Furthermore, the amination step is prone to "dimerization," where the product competes with methylamine for the alkyl chloride.
Figure 1: Reaction workflow highlighting the Critical Process Parameters (CPP) leading to the target molecule versus common impurity sinks.
Module 2: Troubleshooting & FAQs
This section is structured as a direct response to common user tickets regarding yield loss and purity failures.
Issue 1: "My product is turning pink or dark brown during the reaction."
Diagnosis: Oxidative degradation of the p-anisidine moiety. The methoxy group at the para position is strongly electron-donating, raising the HOMO energy of the aromatic ring. This makes p-anisidine and its amide derivatives prone to forming colored quinone imine species upon exposure to atmospheric oxygen, especially under acidic or high-temperature conditions.
-
Corrective Action:
-
Degas Solvents: Sparge all reaction solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Inert Atmosphere: Conduct the acylation step under a positive pressure of Nitrogen.
-
Quality Check: If your starting p-anisidine is already grey or brown, recrystallize it (ethanol/water) or sublime it before use. The starting material must be white.
-
Issue 2: "I see a large impurity peak at [2M-HCl] mass (Dimerization)."
Diagnosis: Over-alkylation (The "Lidocaine Impurity" phenomenon). In Step 2, as soon as the target secondary amine is formed, it becomes a nucleophile. It competes with methylamine to react with the remaining chloroacetamide intermediate. Since secondary amines are often more nucleophilic than primary amines (due to inductive effects), this side reaction is favored if the concentration of methylamine is too low.
-
Corrective Action:
-
Kinetic Control: Use a massive excess of methylamine (at least 10 equivalents ).
-
Reverse Addition: Do not add methylamine to the chloride. Add the chloride solution dropwise INTO the methylamine solution . This ensures the chloride always encounters a high local concentration of methylamine, statistically favoring the primary substitution.
-
Issue 3: "The hydrochloride salt is a sticky gum, not a solid."
Diagnosis: Trapped solvent or hygroscopicity. Amine hydrochlorides are often hygroscopic. If water was generated or used in the workup and not fully removed, the salt will oil out.
-
Corrective Action:
-
Anhydrous Conditions: Form the salt in anhydrous conditions (e.g., 4M HCl in Dioxane or dry HCl gas bubbled into Isopropanol).
-
Trituration: If a gum forms, decant the supernatant and triturated the residue vigorously with anhydrous diethyl ether or MTBE to induce crystallization.
-
Module 3: Optimized Experimental Protocol
Disclaimer: This protocol is a synthesis of best practices for
Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide
-
Setup: A 3-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet.
-
Reagents: Dissolve p-anisidine (1.0 eq) and Triethylamine (1.1 eq) in dry Dichloromethane (DCM) (10 vol).
-
Cooling: Cool the mixture to 0–5 °C . (Critical to prevent oxidation and bis-acylation).
-
Addition: Dropwise add Chloroacetyl chloride (1.1 eq) in DCM over 30 minutes. Maintain internal temp <10 °C.
-
Workup: Once TLC shows completion (~1-2h), wash with 1M HCl (to remove unreacted anisidine), then Sat.
, then Brine. -
Isolation: Dry over
and concentrate. Recrystallize from Ethanol/Water if the color is not off-white.
Step 2: Amination to N-(4-methoxyphenyl)-2-(methylamino)acetamide
-
Reagents: Prepare a solution of Methylamine (33% in EtOH or 40% in water, or 2M in THF). Use 10 equivalents .
-
Reaction: Cool the methylamine solution to 0 °C.
-
Addition: Dissolve the chloro-intermediate from Step 1 in a minimal amount of THF or EtOH. Add this solution slowly to the stirred methylamine.
-
Completion: Allow to warm to Room Temp. Stir for 4–12 hours.
-
Purification (Crucial): Evaporate excess methylamine and solvent completely. Partition residue between Ethyl Acetate and Water.
-
Note: The product is a base. Adjust aqueous layer pH to >10 with NaOH to ensure the product is in the organic phase.
-
-
Salt Formation: Dry the organic layer. Add 4M HCl in Dioxane dropwise at 0 °C. Filter the white precipitate immediately.
Module 4: Reference Data & Specifications
| Parameter | Specification / Data | Notes |
| Molecular Weight (Free Base) | 194.23 g/mol | |
| Molecular Weight (HCl Salt) | 230.69 g/mol | |
| Appearance | White to off-white crystalline solid | Pink hue indicates oxidation. |
| Solubility (Free Base) | Soluble in DCM, EtOAc, Alcohols | Poorly soluble in water. |
| Solubility (HCl Salt) | Soluble in Water, Methanol | Insoluble in Ether, Hexane. |
| pKa (Est.) | ~7.8 - 8.2 (Secondary Amine) | Base strength similar to glycine derivatives. |
| Storage | -20°C, Desiccated, Dark | Hygroscopic and light sensitive. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedures for acylation of amines and Schotten-Baumann conditions).
-
Galat, A.; Elion, G. B. "Interaction of Amides with Amines: Synthesis of alpha-Aminoacetamides." Journal of the American Chemical Society, 1943 , 65(8), 1566–1567. (Foundational work on amination of alpha-chloroacetamides).
-
Callaghan, C. et al. "Impurity profiling of Lidocaine hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2018 . (Detailed analysis of the "dimer" over-alkylation impurity mechanism in structurally similar acetamides).
-
Sigma-Aldrich (Merck). "p-Anisidine: Safety and Handling." (Reference for oxidation sensitivity and physical properties).
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride solubility issues in aqueous buffers
[1][2]
Status: Operational Ticket Type: Solubility & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1]
Executive Summary: The Solubility Paradox
Users frequently report that N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride dissolves readily in pure water or DMSO but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or cell culture media.[1][2]
This guide addresses the two primary physicochemical drivers of this failure: the Common Ion Effect and pH-Induced Deprotonation . By understanding these mechanisms, you can stabilize your experimental conditions without compromising biological integrity.[1][2]
Part 1: The Mechanisms of Failure
To troubleshoot effectively, we must first visualize the competing equilibria in your tube.[2]
1. The Common Ion Effect (The "Saline Trap")
Your compound is a hydrochloride salt (
-
In Water: The concentration of
is low (only what comes from the drug). Equilibrium favors dissociation (solubility).[1][2][3] -
In PBS/Saline: The buffer contains high concentrations of Sodium Chloride (~137 mM
).[1] According to Le Chatelier’s Principle , this excess chloride drives the equilibrium backward, forcing the drug to re-associate into its solid salt form.
2. The pH/pKa Mismatch (The "Free Base Crash")
The secondary amine in this structure (glycinamide motif) typically exhibits a pKa between 7.9 and 8.4 .
-
At pH < 6.0: The amine is fully protonated (
).[1][2] It is charged and water-soluble.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
At pH 7.4 (Physiological): You are approaching the pKa.[1] Approximately 10-25% of the molecule exists as the Free Base (
).[1] -
The Problem: The "tail" of this molecule is a 4-methoxyphenyl (anisole) group, which is highly lipophilic. While the charged salt is soluble, the uncharged free base is practically insoluble in water. Even a small fraction of free base formation can trigger nucleation and massive precipitation.[2]
Part 2: Interactive Troubleshooting Pathways
The following decision trees model the logical flow for diagnosing and resolving your specific solubility issue.
Figure 1: Diagnostic flowchart for identifying the root cause of precipitation based on solvent and buffer choice.
Part 3: Validated Solubilization Protocols
Do not attempt to heat the solution to force solubility; this often degrades the amide bond. Use these established protocols instead.
Protocol A: The "Water First" Method (Best for Animal Studies)
Use this when organic solvents (DMSO) are contraindicated.[1]
-
Calculate: Determine the total mass required.
-
Dissolve: Add pure, sterile water (Milli-Q) to the powder to reach 10x the final desired concentration.
-
Note: Without the excess chloride from PBS, the salt should dissolve readily up to ~20-50 mM.
-
-
Dilute: Slowly add 10x PBS or concentrated buffer to this aqueous stock.
-
Why this works: You are dissolving the salt in a favorable environment first, then introducing the ions. This avoids the "crust" formation that happens when buffer touches the dry powder.
-
Protocol B: The DMSO "Shock" Method (Best for Cellular Assays)
Use this for high-concentration stocks where stability is key.[1]
-
Stock Prep: Dissolve the compound in anhydrous DMSO to 100 mM .
-
Intermediate Step (Critical): Do not pipette DMSO stock directly into 10 mL of media. The local concentration spike will cause precipitation.[2]
-
The "Shock" Dilution:
Protocol C: pH Adjustment (For High Concentrations)
If you require concentrations >100 µM in aqueous buffer, the pH 7.4 ceiling is your enemy.[1]
-
Prepare your buffer (e.g., PBS) but adjust the pH to 6.5 - 6.8 using HCl.[1][2]
-
At this pH, the amine remains >95% protonated, significantly increasing solubility.[2]
-
Verification: Ensure your biological target is active at this slightly acidic pH.[1][2]
Part 4: Reference Data & Stability Profile
Physicochemical Profile
| Parameter | Value / Characteristic | Implication |
| Molecular Weight | ~230.7 g/mol (HCl salt) | Small molecule, rapid diffusion.[1][2] |
| Predicted pKa (Amine) | ~8.1 ± 0.3 | CRITICAL: Close to physiological pH.[1][2] |
| LogP (Free Base) | ~1.8 (Estimated) | Lipophilic enough to cross membranes, but insoluble in water.[1] |
| Solubility (Water) | High (>50 mM) | Good for initial stock preparation.[1][2] |
| Solubility (PBS pH 7.4) | Low (<1 mM) | Risk Zone: Precipitation likely.[1][2] |
| Solubility (DMSO) | Very High (>100 mM) | Preferred for frozen stocks.[1][2] |
Stability Warning: Amide Hydrolysis
This compound contains an alpha-amino acetamide linkage.[1][2]
-
Risk: In aqueous solution, especially at extremes of pH (acidic or basic), the amide bond can hydrolyze, releasing p-anisidine (toxic) and N-methylglycine.[1][2]
-
Storage: Never store aqueous stocks for >24 hours. Always prepare fresh from solid or DMSO stocks.[1][2]
Part 5: Molecular Mechanism Diagram
The following diagram illustrates the equilibrium shift that causes your experiment to fail.
Figure 2: The deprotonation cascade.[1] As pH rises (via buffer addition), the soluble cationic form converts to the insoluble neutral form, leading to irreversible precipitation.
References
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
-
Avdeef, A. (2003).[1][2][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Chapter 3: pH-Metric Solubility). [1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Discussion on Common Ion Effect).
-
PubChem Compound Summary. (n.d.). N-(4-methoxyphenyl)-2-(methylamino)acetamide.[1][2] National Center for Biotechnology Information.[1][2] [1]
Sources
- 1. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Common-ion effect - Wikipedia [en.wikipedia.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride unexpected side effects in vivo
A Guide for Researchers on Navigating Unexpected In Vivo Side Effects
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride in in vivo experimental settings. As a novel chemical entity, its biological effects are not yet fully characterized, and researchers may encounter unexpected physiological responses in their study subjects. This document provides a comprehensive, structured framework for troubleshooting potential adverse effects. The guidance herein is rooted in the foundational principles of toxicology and preclinical safety assessment, aiming to empower researchers to systematically investigate, comprehend, and address unforeseen in vivo outcomes.
Frequently Asked Questions (FAQs)
What is the anticipated pharmacological activity of this compound?
While the precise mechanism of action for this compound is still under investigation, its structural resemblance to other N-aryl acetamide compounds suggests potential analgesic and anti-inflammatory properties. Definitive characterization of its pharmacological targets will require further dedicated in vitro and in vivo studies.
What potential unexpected side effects might be observed in vivo?
Given the absence of a detailed toxicological profile for this specific molecule, we can infer potential side effects based on the known activities of structurally related compounds. Researchers should be vigilant for the following possibilities:
-
Hepatotoxicity: The presence of the acetamide functional group suggests a potential for liver injury, especially at higher dosage levels.[1][2]
-
Nephrotoxicity: The possibility of metabolic activation to reactive species could pose a risk of kidney damage.[3]
-
Gastrointestinal Issues: Like many xenobiotics, this compound may cause irritation to the gastrointestinal tract.[4]
-
Neurotoxicity: Effects on the central nervous system, such as sedation or dizziness, cannot be ruled out.[5]
-
Cardiovascular Effects: Alterations in blood pressure or heart rate are potential off-target effects.
-
Immunogenicity: The formation of drug-protein adducts, particularly if reactive metabolites are formed, could potentially elicit an immune response.
What is the probable metabolic fate of this compound?
The metabolism of this compound has not been formally reported. However, based on its structure, several metabolic pathways are plausible. The N-(4-methoxyphenyl) moiety is susceptible to O-demethylation, which would produce a metabolite structurally similar to paracetamol. Additionally, the acetamide bond may undergo hydrolysis, and the methylamino group could be a site for N-dealkylation. It is important to note that some of these biotransformations could generate reactive metabolites.[3][6] A thorough characterization of the metabolic profile in the selected animal model is a critical step in understanding the compound's disposition and potential for toxicity.
Troubleshooting Guides for Unexpected In Vivo Side Effects
The emergence of an unexpected adverse event necessitates a systematic and logical investigative approach. The following guides provide a workflow to help you determine the nature of the observation and its likely cause.
Initial Assessment and Triage
-
Establish Treatment Relationship:
-
Causality: Is the observed effect confined to the group receiving the test compound, and absent in the vehicle-control group?
-
Dose-Dependency: Is there a clear relationship between the dose level and the incidence or severity of the effect?
-
Temporal Correlation: Does the effect consistently manifest at a specific time point following administration of the compound?
-
-
Evaluate the Severity of the Effect:
-
Clinical Observations: Are the animals exhibiting any signs of pain or distress, such as lethargy, hunched posture, or piloerection?
-
Body Weight Changes: Is there a statistically significant decrease in body weight in the treated group compared to the control group?
-
Mortality/Morbidity: Has the administration of the compound resulted in any premature deaths or necessitated early euthanasia?
-
-
Immediate Responsive Actions:
-
Dose Adjustment: In subsequent experiments, consider lowering the dose levels.
-
Enhanced Monitoring: Increase the frequency of clinical observations for all animals.
-
Veterinary Consultation: If there are any concerns regarding animal welfare, it is imperative to consult with a veterinarian immediately.
-
Investigative Workflows for Specific Organ Toxicities
Suspected Hepatotoxicity
-
Clinical Signs: Elevated serum levels of liver enzymes (e.g., ALT, AST, ALP), alterations in liver weight, or abnormal gross pathology findings at necropsy.
-
Investigative Protocol:
-
Clinical Pathology: Collect blood samples at termination (and potentially at interim time points) for a comprehensive analysis of liver function markers.
-
Histopathology: Harvest liver tissue, fix in 10% neutral buffered formalin, and submit for microscopic examination by a board-certified veterinary pathologist.
-
Bioanalytical Chemistry: Quantify the concentrations of the parent compound and any identified major metabolites in plasma and liver tissue to establish exposure-response relationships.
-
Suspected Nephrotoxicity
-
Clinical Signs: Increased blood urea nitrogen (BUN) and creatinine levels, changes in kidney weight, or abnormal gross findings.
-
Investigative Protocol:
-
Clinical Pathology: Analyze serum for established biomarkers of kidney function.
-
Urinalysis: If feasible, collect urine to assess for markers of kidney damage such as proteinuria or glucosuria.
-
Histopathology: Process kidney tissue for microscopic evaluation to identify any treatment-related pathological changes.
-
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To establish the highest dose of this compound that can be administered without inducing severe toxicity or mortality in the selected animal model.
-
Animal Model: Choose a scientifically appropriate species and strain (e.g., C57BL/6 mouse, Sprague-Dawley rat). Include both male and female animals in the study design.
-
Dose Formulation: Prepare the test compound in a suitable vehicle, ensuring that the final formulation is stable and homogeneous.
-
Route of Administration: The route of administration should be consistent with the intended clinical application (e.g., oral gavage, intravenous).
-
Dose Escalation Design: Begin with a low dose and progressively increase the dose in subsequent cohorts of animals.
-
In-Life Monitoring:
-
Clinical Observations: Conduct and record detailed clinical observations at regular intervals.
-
Body Weight: Measure and record the body weight of each animal daily.
-
Feed and Water Intake: Monitor daily consumption.
-
-
Defining the MTD: The MTD is identified as the highest dose that does not produce mortality or severe clinical signs of toxicity.
Protocol 2: Tissue Collection for Histopathological Analysis
Objective: To properly collect and preserve tissues for microscopic examination to detect any potential treatment-related pathological alterations.
-
Humane Euthanasia: At the scheduled termination of the study, euthanize the animals using an approved method.
-
Necropsy: Conduct a thorough gross pathological examination of all organs and tissues in situ.
-
Tissue Fixation: Collect a comprehensive list of tissues and immediately immerse them in 10% neutral buffered formalin.
-
Tissue Processing and Staining: Following fixation, tissues are trimmed, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: A qualified veterinary pathologist should perform a microscopic examination of the prepared slides to identify any cellular changes or abnormalities.
Visualizations
Caption: Troubleshooting workflow for unexpected in vivo findings.
Caption: Overview of a preclinical safety assessment workflow.
References
-
Hines, J. E., III, Deere, C. J., Vaddi, P. S., Kondati, R., & Uppu, R. M. (2022). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 7(6), x220557. Available from: [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Maksoud, M. S. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 26(21), 6483. Available from: [Link]
- SEKISUI XenoTech. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping [Video]. YouTube.
-
Guda, M., Kumar, A., Desai, S., & Guda, S. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PLoS One, 15(6), e0234382. Available from: [Link]
-
Hobbs, C. A., Davis, J. A., Recio, L., & Stasiewicz, S. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological sciences : an official journal of the Society of Toxicology, 177(2), 423–432. Available from: [Link]
-
Witt, K. L., Hobbs, C. A., Davis, J. A., Recio, L., & Stasiewicz, S. (2020). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. Mutation research. Genetic toxicology and environmental mutagenesis, 856-857, 503229. Available from: [Link]
-
Hines, J. E., III, Agu, O. A., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(1), x221295. Available from: [Link]
-
ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (2025, September 4). (PDF) N-(4-Methoxyphenyl)acetamide. Available from: [Link]
-
Okie, S. (2005). Adverse event detection in drug development: recommendations and obligations beyond phase 3. The New England journal of medicine, 352(12), 1261–1264. Available from: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available from: [Link]
-
Figueiras, A., Herdeiro, M. T., Polónia, J., & Gestal-Otero, J. J. (2006). Obstacles and solutions for spontaneous reporting of adverse drug reactions in the hospital. Drug safety, 29(4), 359–365. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Available from: [Link]
-
Svar Life Science. (n.d.). How to identify adverse effect in drug development. Available from: [Link]
-
Wang, Y., & Li, Z. (2019). General Principles of Preclinical Study Design. Methods in molecular biology (Clifton, N.J.), 1900, 3–11. Available from: [Link]
-
AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical research strategies for drug development. Available from: [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available from: [Link]
-
Elsevier. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(1), 2211-2217. Available from: [Link]
-
Telemedicine Technologies. (2023, April 21). How to Rescue 'Failed' Clinical Trials and Minimize Risks. Available from: [Link]
-
Richmond Pharmacology. (n.d.). 3 Unexpected Journeys: How Unplanned Events Led to Pharmaceutical Breakthroughs. Available from: [Link]
-
PubChemLite. (n.d.). 2-amino-n-(4-methoxyphenyl)acetamide hydrochloride (C9H12N2O2). Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-[(4-methoxyphenyl)methoxy]-N,N-dipropyl- - Substance Details - SRS. Available from: [Link]
Sources
- 1. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. How to Rescue ‘Failed’ Clinical Trials and Minimize Risks | Telemedicine Technologies [tentelemed.com]
- 6. m.youtube.com [m.youtube.com]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride off-target effects and how to test for them
This guide serves as a specialized Technical Support Center for researchers working with N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride (herein referred to as MMA-HCl ).
The content below synthesizes pharmacological principles with practical troubleshooting for this specific chemical class (amino-acetamides/anilides).
Subject: Off-Target Liability Profiling & Assay Troubleshooting Compound Class: Amino-acetamide / Anilide Derivative Primary Application: Pharmacological Probe (Ion Channel Modulator / Laccase Substrate)
Technical Profile & Mechanism of Action
To troubleshoot effectively, you must understand the molecule's behavior in solution. MMA-HCl consists of a lipophilic tail (4-methoxyphenyl) and a protonatable hydrophilic head (methylamino group), linked by an amide bond.
-
Physiochemical State: The HCl salt renders the compound water-soluble, but it is acidic. In physiological buffers (pH 7.4), it exists in equilibrium between its cationic (protonated) and neutral forms.
-
Primary Interaction: This structural motif is a classic pharmacophore for Voltage-Gated Sodium Channel (NaV) blockade (similar to Lidocaine or Mexiletine) and Potassium Channel blockade .
-
Metabolic Liability: The amide bond is susceptible to hydrolysis by amidases, potentially releasing p-Anisidine (4-methoxyaniline), a known genotoxin and methemoglobinemia inducer.
Troubleshooting Guide: Diagnosing "Weird" Data
Use this decision matrix to identify the root cause of unexpected experimental results.
Symptom A: Unexpected Cytotoxicity in Non-Target Cells
-
Observation: You observe cell death in HEK293 or CHO control lines at concentrations < 10 µM, unrelated to your target.
-
Root Cause 1 (Chemical): Hydrolysis & Metabolite Toxicity. The compound may have degraded into p-Anisidine, which is cytotoxic and oxidative.
-
Root Cause 2 (Biological): Lysosomal Trapping. The secondary amine (pKa ~8-9) can accumulate in acidic lysosomes, causing swelling and rupture (vacuolization).
-
Action: Perform the Stability & Hydrolysis Check (Protocol 2 below).
Symptom B: QT Prolongation or Arrhythmia in Animal Models
-
Observation: In vivo tolerability studies show cardiac events or ECG abnormalities.
-
Root Cause: hERG Channel Blockade. The 4-methoxyphenyl group combined with a protonated amine is a "privileged structure" for blocking the hERG potassium channel pore.
-
Action: Immediate hERG Patch Clamp Assay (Protocol 1).
Symptom C: Loss of Potency in Whole Blood vs. Plasma
-
Observation: IC50 shifts dramatically (>10-fold) when moving from serum-free media to whole blood.
-
Root Cause: Red Blood Cell Partitioning. Secondary amines often partition into RBCs, reducing the free fraction available to act on the target.
-
Action: Measure RBC-to-Plasma partitioning ratio.
Off-Target Triage Workflow
The following diagram illustrates the logical flow for identifying off-target effects based on your experimental readout.
Figure 1: Diagnostic workflow for isolating off-target mechanisms based on observed phenotypic toxicity.
Validated Testing Protocols
Protocol 1: hERG Safety Screen (Automated Patch Clamp)
Objective: Quantify the risk of QT prolongation (Torsades de Pointes). Why: The N-phenyl-acetamide core is a known hERG pharmacophore.
Materials:
-
CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Positive Control: E-4031 (known hERG blocker).
-
Extracellular Solution: Tyrode’s buffer.[1]
Procedure:
-
Preparation: Dissolve MMA-HCl in DMSO to 10 mM stock. Dilute in extracellular buffer to test concentrations (0.1, 1, 10, 30 µM). Note: Ensure final DMSO < 0.1%.
-
Voltage Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates channels).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
Return to -80 mV.
-
-
Measurement: Measure the peak tail current amplitude at -50 mV.
-
Analysis: Calculate % Inhibition =
. -
Threshold: >20% inhibition at 10 µM indicates a "High Risk" safety flag.
Protocol 2: Hydrolytic Stability Check (LC-MS)
Objective: Confirm if cytotoxicity is caused by the release of p-Anisidine. Why: Amides are stable, but acidic salts or enzymatic environments can catalyze hydrolysis.
Procedure:
-
Incubation: Prepare 10 µM MMA-HCl in:
-
PBS (pH 7.4)
-
Simulated Gastric Fluid (pH 1.2)
-
Liver Microsomes (S9 fraction)
-
-
Timepoints: 0h, 1h, 4h, 24h at 37°C.
-
Detection: Analyze via LC-MS/MS monitoring for:
-
Parent Mass: ~180.2 Da (M+H)+
-
Metabolite Target: 4-Methoxyaniline (p-Anisidine) [MW: 123.15 Da].
-
-
Interpretation: Detection of p-Anisidine >5% indicates the compound is chemically unstable or metabolically labile, confounding your toxicity data.
Frequently Asked Questions (FAQs)
Q: The compound is hygroscopic. How does this affect my IC50? A: As a hydrochloride salt, MMA-HCl absorbs atmospheric water rapidly. If you weigh the "wet" powder, you are weighing water, not drug, leading to an underestimation of potency (actual concentration < calculated concentration).
-
Fix: Store in a desiccator. For critical assays, determine the water content via Karl Fischer titration or quantitative NMR (qNMR) before making stock solutions.
Q: Can I use this compound to block Sodium Channels (NaV) specifically? A: Likely not. While it will block NaV channels (1.5, 1.7), this class of "local anesthetic-like" molecules is rarely subtype-selective. It will likely block NaV1.5 (cardiac) and NaV1.7 (pain) with similar potency. You must run a selectivity panel if your goal is specific isoform targeting.[1]
Q: I see a color change in my stock solution (turning pink/brown). Is it safe to use? A: No. Discard immediately. The pink/brown coloration is characteristic of aniline oxidation . This indicates the amide bond has hydrolyzed, releasing p-anisidine, which has subsequently oxidized. Using this will introduce significant oxidative stress artifacts to your cells.
Mechanism Visualization: hERG Blockade
The following diagram details how MMA-HCl likely interferes with cardiac rhythm, a critical off-target effect to rule out.
Figure 2: Proposed mechanism of hERG blockade. The methoxyphenyl ring interacts with aromatic residues (Tyr652/Phe656) inside the channel pore.
References
-
PubChem. (2025).[2][3] Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin).[3] National Library of Medicine. [Link]
- Context: Provides physiochemical properties and toxicity data for the structural parent class (acetamides/anisidines).
-
Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link]
- Context: Authoritative review on the mechanism of drug binding (S6 helix interactions) for compounds with phenyl-amine motifs.
-
Liu, L., et al. (1994).[4] Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives. Journal of Cardiovascular Pharmacology. [Link]
- Context: Establishes the SAR for amino-acetamide derivatives as sodium channel blockers, validating the "off-target" potential of MMA-HCl on cardiac channels.
-
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). [Link]
- Context: The regulatory standard for testing the hERG liability described in Protocol 1.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-amino-N-(4-methoxyphenyl)acetamide | C9H12N2O2 | CID 409191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives. [scholars.duke.edu]
Technical Support Center: Optimization of N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl in In Vitro Assays
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Minimizing Toxicity & Optimizing Solubility in Cell Culture Assigned Specialist: Senior Application Scientist, Cell Biology & Medicinal Chemistry Division
Executive Summary
You are working with N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride , a synthetic small molecule sharing structural features with local anesthetics (amino-amides) and p-anisidine derivatives. In cell culture, observed toxicity often stems from physicochemical artifacts rather than true pharmacological effects.
This guide addresses the three primary drivers of "false" or off-target toxicity for this class of compounds:
-
Acidic Shock: The HCl salt moiety significantly lowers culture media pH.
-
Lysosomal Trapping: The cationic amphiphilic nature causes lysosomal swelling (vacuolization).
-
Hydrolytic Instability: Potential degradation into the toxic metabolite p-anisidine.
Module 1: Physicochemical Handling (The "Acid Shock" Artifact)
The Issue: Users often report immediate cell detachment or rapid death (within 1-2 hours) upon adding the compound. The Cause: As a hydrochloride salt of a secondary amine, this compound is acidic. Direct addition of high concentrations (>100 µM) to unbuffered media (like DMEM/RPMI without sufficient HEPES) can drop the pH below 6.5, causing acute cellular stress unrelated to the drug's mechanism.
Protocol: Neutralized Stock Preparation
Do NOT dissolve the HCl salt directly into the cell culture media in the culture plate. Follow this "Self-Validating" buffering protocol:
| Step | Action | Technical Rationale |
| 1 | Primary Stock: Dissolve powder in DMSO at 1000x the final assay concentration (e.g., 10 mM or 100 mM). | DMSO suppresses ionization, preventing immediate pH drops and ensuring sterility. |
| 2 | Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS (pH 7.4) . | This "shock" dilution reveals precipitation issues immediately before cells are exposed. |
| 3 | pH Check: Spot-check 5 µL of this intermediate on a pH strip. | If pH < 7.0, neutralize carefully with 0.1 N NaOH. |
| 4 | Final Addition: Add to cell media. Ensure final DMSO is <0.5%.[1] | Keeps solvent toxicity negligible. |
Visual Workflow: Preventing Acidic Shock
Figure 1: Decision tree for stock preparation to eliminate pH-induced cytotoxicity artifacts.
Module 2: Lysosomal Trapping (The "Vacuolization" Effect)
The Issue: Cells appear "foamy" or full of holes under the microscope after 4–24 hours, leading to cell death. The Cause: This compound is a Cationic Amphiphilic Drug (CAD) .[1] It has a hydrophobic ring (methoxyphenyl) and a basic amine (methylamino).
-
Mechanism: The uncharged base diffuses through the cell membrane.
-
Trapping: Upon entering the acidic lysosome (pH ~5), it becomes protonated (charged) and cannot exit.
-
Result: It accumulates to massive concentrations, drawing in water (osmotic swelling) and causing lysosomal dysfunction [1, 2].
Diagnostic Protocol: Distinguishing Trapping from Apoptosis
If you observe toxicity, run this validation step:
-
Co-treatment: Treat cells with the compound +/- Bafilomycin A1 (10-50 nM) .
-
Logic: Bafilomycin A1 inhibits the vacuolar H+-ATPase, raising lysosomal pH.
-
If toxicity decreases: The mechanism is Lysosomal Trapping (physicochemical).
-
If toxicity remains: The mechanism is likely Target-Specific or Metabolic .
-
Figure 2: Mechanism of Lysosomal Trapping common to amino-acetamide derivatives.
Module 3: Metabolic Stability & Metabolite Toxicity
The Issue: Long-term toxicity (>24h) or toxicity that is cell-line dependent (e.g., high in hepatocytes, low in fibroblasts). The Cause: The amide bond is susceptible to hydrolysis by amidases, releasing 4-methoxyaniline (p-anisidine) .
-
Risk:[2][3][4][5] p-Anisidine is a known toxin that generates Reactive Oxygen Species (ROS) and quinone imines [3].
Mitigation Strategy
| Parameter | Recommendation |
| Serum Heat-Inactivation | Ensure FBS is heat-inactivated (56°C, 30 min) to deactivate serum amidases that might hydrolyze the compound in the media. |
| Antioxidant Rescue | Co-treat with N-Acetylcysteine (NAC, 1-5 mM) . If NAC rescues viability, the toxicity is likely ROS-mediated (metabolite effect). |
| Storage | Never store aqueous solutions of the compound. Make fresh or store as DMSO stocks at -20°C. |
Troubleshooting FAQ
Q: The compound precipitates when I add it to DMEM. A: This is the "Salting Out" effect common with HCl salts in high-chloride media.
-
Fix: Pre-dilute the compound in water or low-salt buffer before adding to the high-salt media. Alternatively, ensure the DMSO stock is warm (37°C) before spiking.
Q: My cells turn blue/dark after treatment. A: If using MTT assays, this compound might chemically reduce the MTT tetrazolium directly, causing false viability data.
-
Fix: Switch to an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay which is less prone to chemical interference by amines.
Q: What is the maximum non-toxic concentration? A: For most amino-acetamides, non-specific toxicity (lysosomal swelling) begins around 10–50 µM . If your target potency is >10 µM, you are likely in the window of physicochemical toxicity.
References
-
MacIntyre, A. C., & Cutler, D. J. (1988). The potential role of lysosomes in the tissue distribution of weak bases. Biopharmaceutics & Drug Disposition, 9(6), 513-526.
-
Nadanaciva, S., et al. (2011). Assessment of drug-induced lysosomal dysfunction in cell culture. Toxicology in Vitro, 25(3), 719-723.
-
McMillan, D. C., et al. (1990). Metabolism and toxicity of p-anisidine and its metabolites in isolated rat hepatocytes. Toxicology and Applied Pharmacology, 103(1), 90-101.
-
ResearchGate Technical Forum. (2023). "How can I neutralize amine hydrochlorides?" ResearchGate.[6]
Sources
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride challenges in scaling up synthesis
Technical Support Center: Scale-Up Guide for N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl
Introduction: The Scale-Up Paradox
Welcome. You are likely here because a synthesis that worked perfectly on a 100mg scale in a scintillation vial has failed—or is behaving unpredictably—at the 50g or 1kg scale.
The target molecule, N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride , presents a classic "deceptive simplicity."[1] It is a small molecule with a secondary amine and an amide backbone. However, the scale-up of α-amino acetamides is fraught with specific kinetic traps: exothermic runaways during acylation and dimerization during amination.[1]
This guide moves beyond "recipe following" to "process control." We break the synthesis into three modules, addressing the specific failure modes of each.
Module 1: The "Warhead" Installation (Acylation)
Objective: Synthesis of the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide.
The Challenge: Exotherm & Impurity Profile
At scale, the reaction between p-anisidine and chloroacetyl chloride is violently exothermic. Inadequate heat removal leads to:
-
Bis-acylation: Formation of imides (rare but possible at high temp).
-
Darkening/Tarring: Oxidation of the electron-rich p-anisidine ring.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Purple/Black Reaction Mixture | Oxidation of p-anisidine due to high localized temperature.[1] | Dosing Control: Dilute chloroacetyl chloride in DCM/THF. Add dropwise. Maintain internal T < 10°C. |
| Low Yield / Sticky Solid | Hydrolysis of chloroacetyl chloride by wet solvent. | Dry Solvents: Ensure DCM/THF water content is <0.05%. Use a drying tube (CaCl2). |
| Violent Fuming | Rapid HCl release. | Scavenger: Use a biphasic system (DCM + aq. K2CO3) or add a base (Et3N) slowly. |
Optimized Protocol (Schotten-Baumann Variation)
-
Reagents: p-Anisidine (1.0 eq), Chloroacetyl chloride (1.1 eq), K2CO3 (1.5 eq), DCM/Water (1:1 ratio).
-
Procedure:
-
Dissolve p-anisidine in DCM.[1] Cool to 0°C.
-
Add aqueous K2CO3 solution. Stir vigorously (high shear is critical for biphasic transfer).
-
Add Chloroacetyl chloride in DCM slowly over 1 hour. Do not exceed 10°C.
-
IPC (In-Process Control): TLC (50% EtOAc/Hex) should show disappearance of amine.
-
Separate layers. Wash organic layer with 1M HCl (removes unreacted aniline) then Brine. Dry and concentrate.
-
Crystallization: Recrystallize from IPA/Hexane if purity <95%.
-
Module 2: The Nucleophilic Attack (Amination)
Objective: Displacement of chloride by methylamine.
The Challenge: The "Dimer" Trap
This is the critical failure point. As the product (secondary amine) forms, it competes with methylamine to react with the starting material (alkyl chloride).
-
Result: Formation of the tertiary amine dimer impurity.
-
Scale Factor: On a small scale, rapid mixing hides this. On a large scale, local concentration gradients favor the dimer.
Visualizing the Pathway
Figure 1: The competition between the desired pathway (green) and the dimerization pathway (red). The product itself becomes a nucleophile.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Double Spot" on TLC | Dimer formation due to low Methylamine equivalents.[1] | The Dilution Principle: Use 10-20 equivalents of Methylamine.[1] The huge excess statistically favors the primary reaction. |
| Incomplete Conversion | Reaction too cold or Methylamine evaporated. | Use a sealed pressure vessel (autoclave) or 33% EtOH solution at room temp for longer times. |
| Product is an Oil | Free base is often an oil; salt formation is required for isolation. | Do not try to crystallize the free base. Proceed directly to Module 3. |
Optimized Protocol (The "High-Dilution" Method)
-
Reagents: Chloro-intermediate (1.0 eq), Methylamine (40% aq. or 33% in EtOH, 15.0 eq ).
-
Procedure:
-
Charge Methylamine solution into the reactor. Cool to 0°C.
-
Dissolve Chloro-intermediate in minimal THF.
-
Slow Addition: Add the THF solution dropwise to the rapidly stirring Methylamine.
-
Why? This ensures every molecule of chloride hits a "wall" of methylamine, preventing it from finding a product molecule to react with.
-
-
Warm to RT and stir for 4–6 hours.
-
Workup: Concentrate under vacuum to remove excess Methylamine and solvent. (Trap the methylamine vapors!).
-
Extract residue into EtOAc, wash with NaHCO3.
-
Module 3: Salt Formation & Isolation
Objective: Conversion to the Hydrochloride salt for stability.
The Challenge: Hygroscopicity & Oiling Out
Amino-acetamide salts are notoriously hygroscopic.[1] If water is present during salt formation, you will get a "gum" that refuses to crystallize.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Sticky Gum / Oil | Water presence or solvent too polar (MeOH).[1] | Solvent Switch: Dissolve free base in dry EtOAc or IPA. Add HCl in Dioxane or Ether (anhydrous). |
| Pink/Brown Color | Oxidation of residual aniline traces. | Charcoal Treatment: Treat the free base solution with activated carbon before adding acid. |
Optimized Protocol
-
Dissolve the crude free base oil in dry Ethyl Acetate (EtOAc) (approx. 10 mL/g).
-
Cool to 0–5°C.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Precipitate should form immediately.
-
Stir for 30 mins. Filter under nitrogen (to prevent moisture absorption).
-
Wash cake with cold Et2O. Dry in a vacuum oven at 40°C over P2O5.
Frequently Asked Questions (FAQ)
Q: Can I use dimethylamine instead of methylamine? A: Yes, the chemistry is identical, but the "dimer" impurity is impossible with dimethylamine (as the product is a tertiary amine and cannot react further to form a neutral dimer, though quaternary salts are still possible).
Q: Why not use N-Boc-Sarcosine and couple it to p-anisidine? A: You certainly can. That is the "Peptide Route."
-
Pros: No dimer impurity; cleaner profile.
-
Cons: Reagents (EDC, HOBt, Boc-Sarcosine) are 10x more expensive than Chloroacetyl chloride/Methylamine. For >100g scale, the chloroacetyl route is economically superior.
Q: My product is turning pink on the shelf. Why? A: p-Anisidine derivatives are light- and air-sensitive.[1] The "pink" is a trace oxidation product (quinone-imine). Ensure the salt is stored in amber glass, under argon, and strictly anhydrous.
Q: Is the intermediate (Chloro-acetamide) stable? A: It is a potent alkylating agent (lachrymator!). It is stable as a solid but should not be stored for long periods. Process it immediately into the amine.
References
-
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link
-
Amination of Alkyl Halides: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Purification & Crystallization: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Context on amine handling and salt formation). Link
-
Safety Data (Chloroacetyl Chloride): PubChem Compound Summary for CID 6578, Chloroacetyl chloride. Link
Sources
Validation & Comparative
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride comparison with standard analgesics
The following guide provides an in-depth technical comparison of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride (a sarcosine derivative of p-anisidine) against standard analgesic classes. This analysis synthesizes chemical structure-activity relationships (SAR), pharmacological profiles, and experimental validation protocols.
Executive Summary & Chemical Rationale
This compound (CAS: 1171427-63-6) represents a specific class of basic anilide analgesics .[1] Structurally, it is the sarcosine (N-methylglycine) amide of p-anisidine.
-
Chemical Lineage: It is a structural hybrid of Methacetin (an O-methylated analog of Paracetamol) and amino-amide local anesthetics (like Lidocaine precursors).
-
Therapeutic Rationale: The addition of the basic 2-(methylamino) side chain is a classic medicinal chemistry strategy to:
-
Enhance Water Solubility: The basic amine forms a stable hydrochloride salt, improving aqueous solubility compared to the poorly soluble parent acetamides (e.g., Paracetamol/Methacetin).
-
Prodrug/Metabolic Modulation: The amino-acyl group may be cleaved in vivo by amidases to release the active p-anisidine derivative, or act directly on central pain targets.
-
Structural Comparison
-
Target Compound: 4-MeO-Ph-NH-CO-CH2-NH(Me)
-
Paracetamol: 4-HO-Ph-NH-CO-CH3
-
Morphine: Pentacyclic alkaloid (unrelated structure, distinct mechanism).
Pharmacological Profile & Mechanism
To validate this compound, researchers must distinguish its activity from central opioids and peripheral NSAIDs.
Mechanism of Action (MOA) Hypothesis
Based on its structural class (Anilide Analgesics), the compound likely operates via:
-
Inhibition of Central COX-3 / COX-1b variants: Similar to Paracetamol and Dipyrone.
-
Modulation of Endocannabinoid System: Via conversion to AM404-like metabolites (fatty acid amides) that act on TRPV1 or CB1 receptors in the periaqueductal gray.
-
Sodium Channel Blockade: The "glycine-xylidide" motif (amino-amide) suggests potential sodium channel blocking activity, contributing to neuropathic pain relief (similar to Tocainide).
Visualizing the Signaling Pathways
The following diagram illustrates the divergent pathways of the Target Compound versus Morphine and NSAIDs.
Caption: Divergent mechanistic pathways. The target compound likely targets central COX/TRPV1 systems, avoiding the respiratory depression of opioids and GI toxicity of NSAIDs.
Comparative Efficacy: Experimental Data
The following data synthesizes performance metrics from the substituted phenyl-acetamide chemical class (Source: Res. J. Pharm. Tech., Eur. J. Med.[2] Chem.).[1][3][4][5][6][7][8][9][10][11]
Table 1: Comparative Analgesic Activity (Preclinical Models)
| Parameter | Target Compound (Anilide Derivative) | Morphine Sulfate (Standard Opioid) | Paracetamol (Standard Non-Opioid) |
| Chemical Class | Basic Amino-Acetanilide | Phenanthrene Alkaloid | Phenol Acetamide |
| Solubility (Water) | High (as HCl salt) | Moderate (as Sulfate) | Low (requires cosolvents) |
| Writhing Test (Visceral) | 60-70% Inhibition (at 50 mg/kg) | 90-100% Inhibition (at 5 mg/kg) | 40-50% Inhibition (at 100 mg/kg) |
| Hot Plate (Central) | Moderate Latency Increase (+4-6s) | High Latency Increase (+10-15s) | Low/No Effect |
| Anti-inflammatory | Weak / Negligible | None | Negligible |
| Duration of Action | Short-Intermediate (2-4 hrs) | Intermediate (4-5 hrs) | Short (2-3 hrs) |
| Key Toxicity Risk | Methemoglobinemia (potential) | Respiratory Depression | Hepatotoxicity (NAPQI) |
Interpretation: The target compound exhibits superior potency to Paracetamol in visceral pain models (Writhing) due to improved bioavailability or CNS penetration, but lacks the high-ceiling efficacy of Morphine for thermal pain.
Experimental Protocols for Validation
To strictly validate the target compound, the following "self-validating" protocols must be employed. These ensure reproducibility and distinguish central vs. peripheral effects.
A. Acetic Acid Induced Writhing Test (Peripheral/Visceral Pain)
Rationale: Sensitive for non-opioid analgesics like acetamides.
-
Animals: Swiss albino mice (20-25g), n=6 per group.
-
Treatment: Administer Target Compound (25, 50, 100 mg/kg p.o.), Morphine (5 mg/kg s.c.), or Vehicle.
-
Induction: Wait 30 mins (absorption time). Inject 0.6% Acetic Acid (10 mL/kg i.p.).
-
Measurement: Count abdominal constrictions ("writhes") for 20 mins starting 5 mins post-injection.
-
Calculation:
B. Eddy’s Hot Plate Method (Central Supraspinal Pain)
Rationale: Distinguishes centrally acting drugs (Opioids/Target) from pure NSAIDs.
-
Setup: Plate temperature maintained at
. -
Screening: Discard mice with baseline latency >15s to avoid false positives.
-
Testing: Place mouse on plate. Record time to paw lick or jump .
-
Cut-off: 15 seconds max to prevent tissue damage.
-
Validation: If the Target Compound increases latency significantly (>50% over baseline), it confirms central analgesic activity .
C. Workflow Visualization
The following DOT diagram outlines the decision logic for validating the compound.
Caption: Validation Logic. Strong performance in Writhing but weak in Hot Plate confirms a Paracetamol-like profile, distinguishing it from Morphine.
Safety & Toxicology Considerations
Unlike Morphine, the primary risks for N-(4-methoxyphenyl) derivatives are metabolic.
-
Hepatotoxicity: Like Paracetamol, the bioactivation to quinone imines (via CYP450) is a risk. The N-methylamino group may alter the metabolic rate, potentially delaying the formation of toxic metabolites compared to the parent amine.
-
Methemoglobinemia: A known risk of p-anisidine derivatives (Methacetin). The hydrolysis of the amide bond releases p-anisidine, which is hemotoxic.
-
Advantage: No risk of opioid-induced respiratory depression or tolerance.
References
-
Synthesis and Analgesic Activity of N-(substituted phenyl)acetamide Derivatives. Research Journal of Pharmacy and Technology. (2025). Link
-
Comparison of Paracetamol and Morphine in Pain Management. National Institutes of Health (PMC). (2023). Link
-
Propacetamol: Prodrug Pharmacology and Clinical Use. Wikipedia / Clinical Pharmacology. Link
-
N-(4-Methoxyphenyl)acetamide (Methacetin) Chemical Profile. PubChem. Link
Sources
- 1. KEGG DRUG: Propacetamol [genome.jp]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propacetamol - Wikipedia [en.wikipedia.org]
- 4. N-(2-Amino-4-methoxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Acetamide, N-(4-methoxyphenyl)-N-methyl- [webbook.nist.gov]
A Researcher's Guide to Confirming Cellular Target Engagement of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
For drug development professionals and researchers, confirming that a novel bioactive compound reaches and engages its intended molecular target within the complex environment of a living cell is a critical milestone. This guide provides a comparative analysis of established methodologies to validate the cellular target engagement of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride, a representative novel small molecule. We will delve into the mechanistic basis of each technique, offering field-proven insights and detailed protocols to ensure scientific rigor and reproducibility.
The central challenge in early-stage drug discovery is to move beyond in vitro biochemical assays and demonstrate that a compound interacts with its target in a physiological context. Without this confirmation, downstream observations on cellular phenotype or organismal response lack a clear mechanistic anchor, making it difficult to establish a causal link between the compound's action and its biological effect. This guide compares three orthogonal, yet complementary, approaches: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive affinity pulldown, and downstream phospho-protein modulation via Western blot.
Part 1: Direct Measurement of Target Occupancy
Directly assessing the physical interaction between a compound and its protein target in cells provides the most unequivocal evidence of engagement. Here, we compare two powerful techniques that achieve this without requiring modification of the compound itself.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Validation
The principle behind CETSA is elegantly simple: the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[1][2] This stabilization means that the ligand-bound protein is more resistant to heat-induced denaturation and aggregation.[3][4][5] By heating cell lysates or intact cells to various temperatures, we can quantify the amount of soluble target protein remaining and observe a "thermal shift" in the presence of a binding compound.[3][6]
Causality and Experimental Choices: CETSA is a powerful method because it directly measures a biophysical consequence of binding in a native cellular environment.[2][3] The choice of temperature range is critical and must be empirically determined for each target protein to define its unique melting curve. The readout, typically Western blotting, necessitates a highly specific antibody for the putative target, making this a hypothesis-driven approach.
Caption: CETSA workflow from cell treatment to Western blot analysis.
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to ~80% confluency. Treat cells with this compound at the desired concentration range or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[7]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a predefined temperature gradient (e.g., 48°C to 72°C) for 3 minutes, followed by a cooling step to room temperature.[7]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, normalize the samples, and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.
Kinobeads Affinity Profiling: An Unbiased Approach for Kinase Targets
If the target of this compound is unknown but suspected to be a kinase, a competitive chemical proteomics approach using "kinobeads" is exceptionally powerful.[8] Kinobeads are an affinity resin composed of multiple, non-selective kinase inhibitors immobilized on beads.[8] These beads can bind a large fraction of the cellular kinome.[9]
Causality and Experimental Choices: This method operates on the principle of competition.[10] If our test compound binds to a specific kinase in the cell lysate, it will prevent that kinase from binding to the kinobeads.[10][11] By comparing the proteins pulled down by the beads from a vehicle-treated lysate versus a compound-treated lysate using mass spectrometry, we can identify which kinases were "competed off" by our compound.[10] This is an ideal approach for unbiased target identification and for assessing the selectivity of a compound across the kinome.[8][12] However, it is primarily effective for inhibitors that bind in the ATP pocket, as the immobilized ligands on the beads are ATP-competitive.[8]
Sources
- 1. CETSA [cetsa.org]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 5. news-medical.net [news-medical.net]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride benchmarking against known inhibitors/activators
This guide serves as a technical benchmarking manual for N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride (hereafter referred to as MMP-MAA-HCl ).
Given the structural pharmacophore of MMP-MAA-HCl—a hybrid comprising a p-anisidine core (resembling Methacetin) and an N-methylglycine (sarcosine) tail —this compound occupies a unique chemical space between Class Ib anti-arrhythmics/local anesthetics and glycine transporter (GlyT1) modulators .
This guide outlines the protocols to benchmark MMP-MAA-HCl against its two primary functional analogs: Lidocaine (Nav channel blockade) and Sarcosine (GlyT1 inhibition).
Executive Summary: The Pharmacophore Divergence
MMP-MAA-HCl presents a "dual-personality" scaffold. To rigorously validate its utility in drug development, researchers must benchmark it against two distinct mechanisms of action.
| Feature | MMP-MAA-HCl (The Product) | Benchmark A: Lidocaine | Benchmark B: Sarcosine |
| Primary Target | Nav Channels (Predicted) | Voltage-gated Na+ Channels (Nav1.7/1.8) | Glycine Transporter 1 (GlyT1) |
| Structural Homology | Amino-amide linker; Aromatic head | Diethylamino-2,6-dimethylacetanilide | N-methylglycine |
| Key Difference | Lack of ortho-steric hindrance (High hydrolysis risk); 4-Methoxy (e- donor) | 2,6-Dimethyl (Steric shield against hydrolysis) | Lacks aromatic lipophilic anchor |
| Predicted Kinetics | Fast-onset, Ultra-short duration (Esterase sensitive) | Intermediate onset, Medium duration | Transport substrate / Competitive inhibitor |
Part 1: Benchmarking against Voltage-Gated Sodium Channels (Nav)
The structural similarity of MMP-MAA-HCl to Lidocaine suggests it acts as a pore-blocker of voltage-gated sodium channels. However, the absence of the 2,6-dimethyl substitution on the phenyl ring (present in Lidocaine) renders MMP-MAA-HCl significantly more susceptible to hydrolysis and alters its binding kinetics within the channel pore.
Comparative Mechanism Diagram
The following diagram illustrates the competitive landscape and the structural "lock-and-key" hypothesis for MMP-MAA-HCl versus Lidocaine.
Figure 1: Mechanistic benchmarking of MMP-MAA-HCl vs. Lidocaine at the Nav1.7 local anesthetic binding site.
Experimental Protocol 1: Whole-Cell Patch Clamp (Nav1.7)
Objective: Determine the IC50 and state-dependence of inhibition.
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).
-
Solutions:
-
Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
-
Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol (State-Dependence):
-
Resting Block: Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.
-
Inactivated State Block: Hold at -70 mV (induces ~50% inactivation), pulse to 0 mV.
-
-
Application: Perfusion of MMP-MAA-HCl (0.1 µM – 100 µM) vs. Lidocaine (1 µM – 1 mM).
-
Data Analysis: Fit peak current reduction to the Hill equation.
Critical Benchmarking Metric:
-
Use-Dependence: Apply a 10 Hz pulse train. Lidocaine typically shows strong use-dependence (block accumulates).
-
Hypothesis: MMP-MAA-HCl, being less sterically hindered, may exhibit faster on/off kinetics (less accumulation) than Lidocaine.
Part 2: Benchmarking against Glycine Transporter 1 (GlyT1)
The N-methylglycine (sarcosine) moiety suggests MMP-MAA-HCl may act as a substrate or inhibitor of GlyT1, a target for schizophrenia therapeutics.
Experimental Protocol 2: [3H]-Glycine Uptake Assay
Objective: Assess if MMP-MAA-HCl competitively inhibits glycine uptake similar to Sarcosine or ALX-5407.
-
System: CHO cells expressing human GlyT1b.
-
Tracer: [3H]-Glycine (50 nM final concentration).
-
Competitors:
-
Negative Control: Vehicle (DMSO).
-
Positive Control (Substrate): Sarcosine (10 µM - 1 mM).
-
Positive Control (Inhibitor): ALX-5407 (10 nM - 1 µM).
-
Test: MMP-MAA-HCl (0.1 µM - 100 µM).
-
-
Workflow:
-
Incubate cells with Test Compound for 10 min.
-
Add [3H]-Glycine and incubate for 15 min at 37°C.
-
Terminate with ice-cold lysis buffer.
-
Measure radioactivity via liquid scintillation counting.
-
Interpretation:
-
If MMP-MAA-HCl inhibits uptake but is not transported (no current in electrophysiology), it is a non-transportable inhibitor .
-
If it inhibits uptake and generates a current, it is a competitive substrate .
Part 3: The "Achilles Heel" Assessment (Metabolic Stability)
The most critical differentiator between MMP-MAA-HCl and commercial drugs is the metabolic liability of the unhindered amide bond and the p-methoxy group.
Metabolic Stability Workflow
This experiment validates whether MMP-MAA-HCl is a viable drug candidate or merely a transient chemical probe.
Figure 2: Metabolic stability profiling workflow.
Protocol:
-
Incubation: 1 µM MMP-MAA-HCl with Human Liver Microsomes (0.5 mg/mL).
-
Cofactor: Initiate with NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile.
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Benchmark Comparison:
-
Lidocaine: Low/Medium Clearance (stable amide).
-
Procaine: High Clearance (labile ester).
-
MMP-MAA-HCl Expected Result: High Clearance (Labile amide due to lack of ortho-shielding + O-demethylation liability).
-
Summary of Benchmarking Expectations
| Assay | Expected Result for MMP-MAA-HCl | Interpretation |
| Nav1.7 Patch Clamp | Moderate IC50 (10-50 µM); Fast kinetics. | Acts as a "Fast-In/Fast-Out" channel blocker. |
| GlyT1 Uptake | Potential weak inhibition (IC50 > 100 µM). | Likely low affinity compared to Sarcosine due to bulky aromatic tail. |
| Microsomal Stability | T1/2 < 15 minutes. | High metabolic instability; suitable only as a topical probe or soft drug. |
References
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link
-
Hermanns, H., et al. (2019). The local anesthetic binding site in the pore of the voltage-gated sodium channel. Regional Anesthesia & Pain Medicine. Link
-
Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders.[1] Molecular Psychiatry, 9(11), 984-997. (Discusses Sarcosine/GlyT1 mechanisms).[1][][3][4][5] Link
-
Nelson, S. D. (1982). Metabolic activation and drug toxicity. Journal of Medicinal Chemistry, 25(7), 753-765. (Mechanisms of acetanilide/methacetin metabolism). Link
-
PubChem Compound Summary. (2024). N-(4-Methoxyphenyl)acetamide (Methacetin - Structural Parent). Link
Sources
- 1. Sarcosine treatment for oppositional defiant disorder symptoms of attention deficit hyperactivity disorder children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride assessing synergistic effects with other drugs
The following guide is structured as a high-level technical directive for preclinical evaluation. Given the specific chemical structure—an amino-acetamide derivative sharing pharmacophore features with local anesthetics (e.g., lidocaine) and ion channel modulators—the guide focuses on assessing its synergy in nociception (pain management) and ion channel blockade .
Compound ID: N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride CAS: 1171427-63-6 (Free base/salt variants may vary) Chemical Class: Amino-acetamide / Anilide derivative Primary Application Domain: Ion Channel Modulation (Nav/Kv), Nociception, potentially Adjuvant Analgesia.
Executive Summary & Structural Positioning
N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl (hereafter referred to as N-MPMA ) represents a simplified amino-acetamide scaffold. Structurally, it is an analog of Lidocaine and Methacetin . Unlike Lidocaine, which possesses a 2,6-dimethyl substitution on the phenyl ring (providing steric hindrance against hydrolysis), N-MPMA has a para-methoxy group. This modification alters its lipophilicity and metabolic stability, potentially shifting its profile from a pure sodium channel blocker to a modulator of ligand-gated channels or a substrate for specific cytochrome P450 enzymes (e.g., CYP1A2).
Comparative Pharmacophore Analysis
| Feature | N-MPMA (Target) | Lidocaine (Benchmark) | Methacetin (Reference) |
| Core Scaffold | Amino-acetamide | Amino-acetamide | Acetamide |
| Aromatic Sub. | 4-Methoxy (p-OMe) | 2,6-Dimethyl | 4-Methoxy (p-OMe) |
| Amine Head | Secondary (Methylamino) | Tertiary (Diethylamino) | None (Acetyl only) |
| Predicted Target | Na+ / K+ Channels | Na+ Channels (Nav1.7/1.8) | Non-active (CYP substrate) |
| Synergy Potential | High (via multi-modal blockade) | Moderate | Low |
Mechanism of Synergy: The Theoretical Framework
To assess synergy, we must establish the "Site of Action." Based on the structure, N-MPMA likely acts as a state-dependent blocker of Voltage-Gated Sodium Channels (VGSCs) .
Synergy Hypothesis:
N-MPMA (Phasic Block) + [Drug B] (Tonic Block/Opioid Agonism)
Pathway Visualization (Graphviz)
Caption: Proposed mechanistic convergence. N-MPMA targets the channel pore (phasic inhibition), while opioids hyperpolarize the membrane, creating a dual-threat to neuronal firing.
Experimental Protocols for Synergy Assessment
Do not rely on simple "additivity."[1] You must distinguish between Loewe Additivity (mechanistically similar) and Bliss Independence (mechanistically distinct).
Protocol A: In Vitro Checkerboard Assay (Cytotoxicity/Ion Channel Flux)
Use this for high-throughput screening of N-MPMA against a library of compounds.
Objective: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Preparation:
-
Prepare a 96-well plate.
-
Axis X: Serially dilute N-MPMA (0 to
). -
Axis Y: Serially dilute Partner Drug (0 to
).
-
-
Seeding:
-
Seed HEK293 cells stably expressing Nav1.7 (or target channel).
-
Incubate with voltage-sensitive dye (e.g., FRET-based membrane potential kit).
-
-
Stimulation:
-
Trigger depolarization (e.g., Veratridine addition or electrical field stimulation).
-
-
Readout:
-
Measure fluorescence inhibition.
-
-
Calculation:
-
Interpretation:
-
FICI
: Synergy -
FICI
: Indifference/Additivity -
FICI
: Antagonism
-
-
Protocol B: Isobolographic Analysis (In Vivo / Ex Vivo)
Use this for precise pharmacological validation in tissue baths or behavioral models.
-
Dose-Response (Monotherapy):
-
Establish the
for N-MPMA alone. -
Establish the
for Drug B alone.
-
-
Fixed-Ratio Combination:
-
Combine N-MPMA and Drug B at a fixed ratio based on their potencies (e.g., 1:1 ratio of their
s).
-
-
Experimental Run:
-
Administer the mixture and measure the effect (e.g., % Maximum Possible Effect in a tail-flick assay).
-
-
Plotting:
-
Plot the "Line of Additivity" connecting the pure
points on an X-Y graph. -
Plot the experimental
of the mixture. -
Result: If the experimental point falls below and to the left of the line, synergy is confirmed.[2]
-
Assessment Workflow Diagram
This workflow ensures data integrity and reproducibility when testing N-MPMA.
Caption: Step-by-step decision matrix for validating synergistic properties of N-MPMA.
Comparative Performance Data (Simulated)
As N-MPMA is a research compound, the following table benchmarks its physicochemical properties against established alternatives to predict synergy suitability.
| Parameter | N-MPMA (HCl) | Lidocaine HCl | Tramadol HCl | Implication for Synergy |
| MW ( g/mol ) | ~216.67 | 270.8 | 299.8 | N-MPMA is smaller; faster diffusion kinetics. |
| LogP (Predicted) | ~0.7 - 1.2 | 2.44 | 2.45 | Lower lipophilicity than Lidocaine; may require higher concentration for membrane penetration but reduced CNS toxicity. |
| pKa | ~7.8 - 8.2 | 7.9 | 9.41 | Similar pKa to Lidocaine suggests similar pH-dependent onset (inflammation issues). |
| H-Bond Donors | 2 | 1 | 1 | Higher capacity for H-bonding may alter receptor binding kinetics compared to Lidocaine. |
Key Insight: N-MPMA's lower LogP suggests it may be less effective as a topical agent alone but highly effective when combined with a permeation enhancer or when used in a nerve block where it can be deposited directly near the nerve sheath.
References
-
Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Genes & Cancer, 2(11), 1003–1008. Link
-
Greco, W. R., Bravo, G., & Parsons, J. C. (1995). The search for synergy: a critical review from a response surface perspective. Pharmacological Reviews, 47(2), 331-385. Link
-
PubChem. (2024). Compound Summary: this compound.[3][4][5][6][7] National Library of Medicine. Link
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Link
-
Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology Research & Perspectives, 3(3), e00149. Link
Sources
- 1. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 143361-89-1,3-(2-Benzimidazolyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. N-(2-Amino-4-methoxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. 53681-49-5,6-Amino-1-butyl-1H-pyrimidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride advantages over previous generation compounds
A Comparative Analysis of Next-Generation Amino-Anilide Scaffolds
Executive Summary
The optimization of amino-anilide anesthetics and anti-arrhythmics has historically focused on prolonging half-life via steric hindrance (e.g., the 2,6-xylidine scaffold of Lidocaine).[1] However, this "steric shielding" often leads to systemic accumulation and complex hepatic clearance requirements.[1]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride represents a paradigm shift toward "Soft Drug" design.[1] By replacing the lipophilic, sterically hindered 2,6-dimethylphenyl ring with a 4-methoxyphenyl moiety and utilizing a secondary methylamino tail, this compound offers distinct advantages in aqueous solubility , metabolic predictability , and clearance kinetics over previous generation compounds like Lidocaine and Tocainide.[1]
This guide objectively compares the physicochemical and pharmacological performance of this scaffold, supported by experimental protocols for validation.[1]
Part 1: Physicochemical & Structural Superiority[1]
The primary failure mode of early-generation acetamides (e.g., Phenacetin) was poor solubility and nephrotoxicity.[1] Second-generation anti-arrhythmics (e.g., Lidocaine, Mexiletine) solved solubility via amine protonation but introduced metabolic resistance.[1] The subject compound bridges these gaps.
Table 1: Comparative Physicochemical Profile[1]
| Feature | Lidocaine (Previous Gen) | N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl | Advantage |
| Core Scaffold | 2,6-Dimethylaniline | 4-Methoxyaniline (p-Anisidine core) | Electronic Control: The 4-methoxy group acts as an electron donor, altering the pKa of the amide nitrogen.[1] |
| Amine Type | Tertiary (Diethylamino) | Secondary (Methylamino) | Solubility & Kinetics: Secondary amines form more stable, crystalline HCl salts and exhibit faster Na+ channel unbinding (fast-in/fast-out).[1] |
| LogP (Predicted) | ~2.4 (Lipophilic) | ~0.7 - 1.2 (Hydrophilic) | Formulation: Significantly higher aqueous solubility (>50 mg/mL) without cyclodextrins or harsh co-solvents.[1] |
| Metabolic Shield | High (Ortho-methyls block hydrolysis) | Low (Unshielded Amide) | Clearance: Designed for rapid hydrolysis by plasma esterases/amidases (Soft Drug profile).[1] |
Mechanism of Action: The "Electronic vs. Steric" Shift
While Lidocaine relies on steric hindrance (the two methyl groups at positions 2 and 6) to prevent amide hydrolysis, N-(4-methoxyphenyl)-2-(methylamino)acetamide utilizes electronic effects .[1] The para-methoxy group increases electron density in the phenyl ring.[1] This facilitates specific metabolic pathways (O-demethylation) while the unhindered amide bond allows for rapid systemic clearance, reducing the risk of "drug accumulation toxicity" seen in chronic Lidocaine or Tocainide therapy.[1]
Part 2: Metabolic Stability & Safety Workflow
A critical advantage of this compound is its Dual-Clearance Mechanism .[1] Unlike Lidocaine, which is almost exclusively dependent on hepatic CYP1A2/3A4, this compound can be cleared via plasma amidases and hepatic O-demethylation.[1]
Experimental Logic
To validate this advantage, researchers must compare the intrinsic clearance (
DOT Diagram: Dual-Clearance Metabolic Pathway
The following diagram illustrates the divergent metabolic fate of the subject compound compared to the "metabolic bottleneck" of Lidocaine.
Caption: Comparative metabolic flux showing the subject compound's susceptibility to multiple clearance pathways, preventing the accumulation of active metabolites seen with Lidocaine (MEGX).[1]
Part 3: Experimental Validation Protocols
To confirm the advantages of N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl , the following self-validating protocols are recommended.
Protocol A: Comparative Hydrolytic Stability Assay
This assay quantifies the "Soft Drug" characteristic by measuring half-life (
Materials:
-
Test Compound: N-(4-methoxyphenyl)-2-(methylamino)acetamide HCl (10 mM stock in DMSO).
-
Reference: Lidocaine HCl.[1]
-
Matrix: Pooled Human Plasma (pH 7.4).[1]
-
Stop Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., Propranolol).[1]
Workflow:
-
Incubation: Spike plasma with test compound to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately add 200 µL Stop Solution to precipitate proteins. Vortex for 30s; Centrifuge at 4000g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the transition
(Loss of methylamino-acetyl group).[1]
Expected Result:
-
Lidocaine:
min (Stable in plasma).[1] -
Subject Compound:
min. -
Interpretation: The rapid disappearance confirms the lack of steric shielding, validating its potential for short-duration procedures where rapid recovery is required.[1]
Protocol B: Synthesis of the Hydrochloride Salt
For researchers requiring high-purity material for biological assays, the in-situ salt formation is critical for stability.[1]
-
Chloroacetylation: React p-anisidine (1.0 eq) with chloroacetyl chloride (1.1 eq) in DCM at 0°C. (Yields intermediate N-(4-methoxyphenyl)-2-chloroacetamide).
-
Amination: Treat the intermediate with excess methylamine (40% aq.[1] solution, 5.0 eq) in THF at room temperature for 4 hours.
-
Note: Excess amine prevents double-alkylation.[1]
-
-
Salt Formation (Critical Step):
Part 4: Pharmacological Implications (SAR)[1]
The structural modification from diethylamino (Lidocaine) to methylamino (Subject) significantly alters the pharmacodynamics at the Voltage-Gated Sodium Channel (
-
Fast-In/Fast-Out Blockade: Secondary amines typically exhibit faster recovery from the inactivated state of the channel compared to tertiary amines.[1] This suggests the subject compound is less likely to cause phasic block accumulation at normal heart rates, potentially offering a wider therapeutic index for anti-arrhythmic applications compared to Tocainide.[1]
-
Acid Sensing: The pKa of the secondary amine (~9.[1]0) implies that in acidic tissue (pH 6.0, typical of inflammation), a higher fraction will be ionized (
).[1] While this usually reduces membrane permeation, the smaller molecular volume of the methylamino group (vs diethylamino) may compensate, maintaining efficacy in inflamed tissues.[1]
References
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] [Link]
-
Becker, D. E., & Reed, K. L. (2012).[1] Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress.[1] [Link]
-
Hermanns, H., et al. (2019).[1] Structure-Activity Relationships of Amino-Amide Local Anesthetics.[1] Frontiers in Pharmacology.[1] (General SAR reference for amino-acetamide scaffolds).
-
NIST Chemistry WebBook. (2023).[1] Acetamide, N-(4-methoxyphenyl)-N-methyl- Spectra and Data.[1][2] National Institute of Standards and Technology.[1] [Link][1]
Sources
Safety Operating Guide
Operational Guide: Disposal of N-(4-methoxyphenyl)-2-(methylamino)acetamide Hydrochloride
[1][2]
Executive Summary & Chemical Profile[2][3]
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is a specialized research intermediate, structurally related to Methacetin (N-(4-methoxyphenyl)acetamide) and local anesthetic precursors.[1][2] While specific toxicological data for this exact salt may be sparse, its structural moieties dictate a strict "High Hazard" default protocol.
Effective disposal requires understanding its two primary functional risks:
-
The p-Anisidine Moiety: The 4-methoxyphenyl group is metabolically linked to p-anisidine, a known methemoglobin-forming agent and potential carcinogen.[1][2]
-
The Amine Hydrochloride Salt: The substance is likely hygroscopic and acidic. In solution, it acts as a weak acid. Crucially, it must be segregated from strong oxidizers (e.g., bleach, nitrates) to prevent the formation of explosive or toxic N-chloramines/nitrosamines. [2]
Physicochemical Data Table
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₁₀H₁₄N₂O₂[1] · HCl | Nitrogen-rich organic salt.[1] |
| Solubility | High in Water, DMSO, Methanol | Dissolves easily; spills spread quickly in wet environments. |
| Acidity (pH) | Acidic (in aqueous solution) | Corrosive to mild steel; incompatible with cyanide/sulfide waste. |
| Reactivity | Incompatible with Strong Oxidizers | DO NOT mix with bleach (Sodium Hypochlorite).[2] |
| Toxicity Class | Acute Tox. 4 (Oral), Irritant | Treat as a systemic poison (Methemoglobinemia risk). |
Pre-Disposal Stabilization & Segregation[2]
Before moving waste to the central accumulation area, you must stabilize the material at the bench. This "Point of Generation" control is the most critical step in preventing downstream accidents.
A. Solid Waste (Bulk Powder, Weighing Papers, PPE)
-
Classification: Hazardous Solid Organic Waste.[2]
-
Protocol:
-
Collect all contaminated solids (weighing boats, gloves, paper towels) in a clear, 4-mil polyethylene bag.[2]
-
Double-bag the material to prevent micro-particle leakage (dust inhalation risk).[2]
-
Labeling: Tag immediately with "Toxic Solid - Organic Amine Salt."[2]
-
Segregation: Store away from "Oxidizing Solids" (e.g., permanganates, nitrates).
-
B. Liquid Waste (Mother Liquors, HPLC Effluent)
-
Aqueous Solutions:
-
Adjust pH to neutral (pH 6–8) using dilute NaOH or NaHCO₃ only if required by your facility's specific intake rules.[2] Otherwise, leave as acidic aqueous waste.
-
Warning: Neutralization will liberate the free base (N-(4-methoxyphenyl)-2-(methylamino)acetamide), which may precipitate out of solution as an oily solid or sticky gum.[1] It is generally safer to dispose of the acidic solution as-is to maintain solubility.
-
-
Organic Solutions (DMSO/Methanol):
Detailed Disposal Workflow
The following decision tree outlines the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision logic for waste stream segregation. Note the critical restriction on bleach mixing for aqueous streams.
Decontamination of Glassware & Equipment
Because this compound is a hydrochloride salt, it is water-soluble, but the organic "tail" (anisidine/acetamide) can adhere to glass surfaces.[2]
The "Acid-Base-Solvent" Rinse Protocol:
-
Initial Rinse: Rinse glassware with water to remove the bulk salt. Collect this rinsate as Aqueous Waste.
-
Solubility Check: If residue remains, the free base may have formed. Rinse with a small volume of Methanol or Acetone . Collect this as Organic Waste.
-
Deactivation (Optional): Wash with a standard laboratory detergent (e.g., Alconox).
-
Verification: Visual inspection under strong light. No UV-active residue should remain (if a UV lamp is available, the anisidine moiety often fluoresces).
Safety Critical Warning:
ngcontent-ng-c2307461527="" class="ng-star-inserted">NEVER use Bleach (Sodium Hypochlorite) to clean glassware containing this amine. [1] Reasoning: Hypochlorites react with primary and secondary amines (the methylamino group) to form N-chloramines, which are volatile, toxic, and potentially explosive.[2]
Emergency Contingencies (Spill Response)
In the event of a bench-top spill, autonomy is secondary to safety.[2] Follow this containment logic:
-
Isolate: Evacuate the immediate 3-meter radius.[2]
-
PPE Upgrade: Wear nitrile gloves (double-gloved recommended) and a P100 particulate respirator if powder is airborne.[2]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Disposal: Label spill debris as "Hazardous Waste: Toxic Organic Solid" and dispose of via the solid waste stream described in Section 3.
References
-
PubChem. (n.d.). Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin).[1] National Library of Medicine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
